2,2,2-trifluoro-N-methoxy-N-methylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,2,2-trifluoro-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c1-8(10-2)3(9)4(5,6)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJZZTZYKUFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382055 | |
| Record name | 2,2,2-trifluoro-N-methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104863-67-4 | |
| Record name | 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104863-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-trifluoro-N-methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoro-N-methoxy-N-methylacetamide | |
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Foundational & Exploratory
The Trifluoroacetyl Weinreb Amide: A Precision Tool for Modern Drug Discovery
An In-depth Technical Guide to the Properties, Synthesis, and Application of 2,2,2-trifluoro-N-methoxy-N-methylacetamide
Introduction: The Strategic Importance of Trifluoromethyl Ketones
In the landscape of contemporary medicinal chemistry and drug development, the incorporation of fluorine atoms into bioactive molecules is a cornerstone strategy for enhancing pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and improve binding affinity. Among the various trifluoromethylated structures, α-trifluoromethyl ketones represent a critical class of intermediates and pharmacophores. However, their synthesis is often hampered by the high reactivity of traditional acylating agents, which frequently leads to undesired over-addition by organometallic reagents.
This guide provides a comprehensive technical overview of this compound (CAS 104863-67-4), a specialized Weinreb-Nahm amide. This reagent serves as a highly effective and precise trifluoroacetylating agent, expertly circumventing the challenge of over-addition to deliver trifluoromethyl ketones with high fidelity. We will explore its fundamental properties, the mechanistic basis for its controlled reactivity, detailed protocols for its synthesis and application, and critical safety considerations for its handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.
Core Properties and Specifications
This compound is a colorless to light yellow liquid at room temperature.[1][2] As a member of the Weinreb amide family, its true value lies not in its physical state but in its chemical reactivity, which is governed by the unique electronic and steric arrangement of the N-methoxy-N-methylamide functionality.[3]
| Property | Value | Source(s) |
| CAS Number | 104863-67-4 | [4][5] |
| Molecular Formula | C₄H₆F₃NO₂ | [4][5] |
| Molecular Weight | 157.09 g/mol | [4][5] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Purity | Typically >98.0% (GC) | [1] |
| Density | 1.299 g/mL at 25 °C | [5] |
| Boiling Point | 53 °C at 30 mmHg | [5] |
| Refractive Index | ~1.36 | [6] |
| Flash Point | 47.8 °C (118.0 °F) - closed cup | [5] |
Synonyms: N-Methoxy-N-methyltrifluoroacetamide, N-Methyl-N-methoxytrifluoroacetamide.
The Mechanistic Advantage: Chelation-Controlled Acylation
The central challenge in synthesizing ketones from reactive organometallic nucleophiles (e.g., Grignard or organolithium reagents) and acyl donors (e.g., esters or acid chlorides) is the prevention of a second nucleophilic attack on the newly formed ketone, which yields an undesired tertiary alcohol. The Weinreb-Nahm amide architecture elegantly solves this problem through the formation of a stable, chelated tetrahedral intermediate.
The reaction proceeds as follows:
-
Nucleophilic Addition: An organometallic reagent (R'-M) attacks the electrophilic carbonyl carbon of the trifluoroacetyl Weinreb amide.
-
Intermediate Stabilization: Instead of collapsing immediately, the resulting tetrahedral intermediate is stabilized by the chelation of the metal cation (MgX⁺ or Li⁺) between the newly formed oxyanion and the N-methoxy oxygen atom. This five-membered ring structure is remarkably stable at low temperatures, effectively "protecting" the carbonyl equivalent from further reaction.
-
Controlled Liberation: The stable intermediate persists until a deliberate aqueous acidic workup is performed. Protonation of the intermediate leads to its collapse, liberating the desired trifluoromethyl ketone (R'-CO-CF₃) and the water-soluble N,O-dimethylhydroxylamine salt.
This chelation-controlled mechanism is the cornerstone of the reagent's utility, transforming a potentially low-yield reaction into a robust and high-fidelity ketone synthesis.
Experimental Protocols
The following protocols are representative procedures grounded in established methodologies for the synthesis and use of Weinreb amides.
Protocol I: Synthesis of this compound
This procedure is based on the standard acylation of N,O-dimethylhydroxylamine hydrochloride. The selection of trifluoroacetic anhydride as the acylating agent is common for this transformation.
Causality: Pyridine is used as a base to both neutralize the hydrochloride salt of the starting material and to scavenge the trifluoroacetic acid byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is run at 0 °C initially to control the exothermic reaction between the anhydride and the amine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methoxy-N-methyl-2,2,2-trifluoroacetamide 98 104863-67-4 [sigmaaldrich.com]
- 5. labproinc.com [labproinc.com]
- 6. CAS 104863-67-4: 2,2,2-Trifluoro-N-methoxy-N-methylacetami… [cymitquimica.com]
An In-Depth Technical Guide to the Synthesis of 2,2,2-trifluoro-N-methoxy-N-methylacetamide
Foreword: The Strategic Importance of Fluorinated Weinreb Amides in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological profiles. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly improve metabolic stability, lipophilicity, and binding affinity.[1] When this powerful moiety is integrated into a Weinreb amide, such as 2,2,2-trifluoro-N-methoxy-N-methylacetamide, the resulting reagent becomes a versatile and highly valuable building block for the synthesis of complex molecules.[2] This guide provides a comprehensive technical overview of the synthesis of this important compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound, also known as N-methoxy-N-methyltrifluoroacetamide, is a fluorinated Weinreb amide.[3] The defining feature of Weinreb amides is their ability to react with organometallic reagents to form a stable tetrahedral intermediate, which upon acidic workup, yields a ketone. This controlled reactivity prevents the common over-addition observed with other acylating agents, making Weinreb amides indispensable tools in organic synthesis. The presence of the trifluoromethyl group in this compound makes it a key reagent for introducing a trifluoromethyl ketone moiety into a target molecule.
Core Synthesis Route: Trifluoroacetylation of N,O-Dimethylhydroxylamine
The most direct and widely employed method for the synthesis of this compound is the trifluoroacetylation of N,O-dimethylhydroxylamine. This reaction involves the formation of an amide bond between the hydroxylamine nitrogen and a trifluoroacetyl group. The most common trifluoroacetylating agent for this purpose is trifluoroacetic anhydride, chosen for its high reactivity.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N,O-dimethylhydroxylamine attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This is followed by the departure of a trifluoroacetate anion as a leaving group. A base, typically pyridine, is used to neutralize the hydrochloric acid that is formed when starting from the more common and stable N,O-dimethylhydroxylamine hydrochloride salt, and also to scavenge the trifluoroacetic acid byproduct, driving the reaction to completion.
Caption: Generalized reaction mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from a peer-reviewed procedure and is designed to be a self-validating system with explanations for each critical step.[4][5]
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| N,O-Dimethylhydroxylamine hydrochloride | C₂H₈ClNO | 97.54 | 6638-79-5 |
| Trifluoroacetic anhydride | C₄F₆O₃ | 210.03 | 407-25-0 |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 |
| 0.5 N Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend N,O-dimethylhydroxylamine hydrochloride (0.77 g, 7.8 mmol) in anhydrous dichloromethane (25 mL).
-
Rationale: The use of a flame-dried flask and anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive trifluoroacetic anhydride.
-
-
Cooling and Reagent Addition: Cool the suspension to 0 °C using an ice bath. To this stirring suspension, add trifluoroacetic anhydride (1.0 mL, 7.1 mmol).
-
Rationale: The reaction is exothermic, and cooling to 0 °C helps to control the reaction rate and prevent potential side reactions.
-
-
Base Addition: While maintaining the temperature at 0 °C, add pyridine (1.27 mL, 15.7 mmol) dropwise over a period of 15 minutes.
-
Rationale: Pyridine acts as a base to neutralize the HCl salt of the starting material and the trifluoroacetic acid byproduct. Dropwise addition is necessary to manage the exothermicity of the neutralization.
-
-
Reaction Progression: After the addition of pyridine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3.5 hours.
-
Rationale: Stirring at room temperature for a sufficient duration ensures the reaction proceeds to completion.
-
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and wash with 0.5 N HCl (2 x 50 mL).
-
Rationale: The acidic wash removes excess pyridine and other basic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Rationale: Removal of residual water is important before concentration to prevent hydrolysis of the product.
-
-
Purification: The crude product can be purified by vacuum distillation to obtain the final product as a colorless liquid.[3]
Caption: Experimental workflow for the synthesis.
Safety and Handling
-
Trifluoroacetic anhydride is highly corrosive and reacts violently with water. It is also a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
Hydrochloric acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.
Characterization
The final product, this compound, should be a colorless liquid with a boiling point of approximately 53 °C at 30 mmHg.[3] The identity and purity of the compound should be confirmed by spectroscopic methods.
-
¹H NMR: Expected signals would correspond to the N-methyl and O-methyl protons.
-
¹³C NMR: Signals for the carbonyl carbon, the trifluoromethyl carbon, and the two methyl carbons are expected.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group should be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (157.09 g/mol ) should be observed.[6]
Conclusion
The synthesis of this compound via the trifluoroacetylation of N,O-dimethylhydroxylamine is a robust and reliable method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently prepare this reagent for use in their drug discovery and development programs. The versatility of this fluorinated Weinreb amide ensures its continued importance in the construction of novel and complex molecular architectures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cas 6638-79-5,N,O-Dimethylhydroxylamine hydrochloride | lookchem [lookchem.com]
- 3. N-Methoxy-N-methyl-2,2,2-trifluoroacetamide 98 104863-67-4 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2,2-trifluoro-N-methoxy-N-methylacetamide
Introduction: A Modern Reagent for Trifluoromethyl Moiety Insertion
In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties. The trifluoromethyl (CF₃) group, in particular, is a prized structural motif, known for enhancing metabolic stability, lipophilicity, and binding affinity. 2,2,2-trifluoro-N-methoxy-N-methylacetamide, identified by its CAS Number 104863-67-4 , has emerged as a important and versatile reagent for the precise introduction of the trifluoroacetyl group, which serves as a direct precursor to trifluoromethyl ketones and other valuable fluorinated structures[1][2].
This guide provides an in-depth analysis of this compound, from its fundamental properties and synthesis to its reaction mechanisms and practical applications. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Physicochemical and Safety Data
A comprehensive understanding of a reagent's properties is paramount for its effective and safe use in the laboratory. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 104863-67-4 | [1][3] |
| Molecular Formula | C₄H₆F₃NO₂ | [2][3] |
| Molecular Weight | 157.09 g/mol | [3][4] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Density | ~1.299 g/mL at 25 °C | [3] |
| Boiling Point | 53 °C at 30 mmHg | |
| Purity | Typically >98.0% (GC) | [5] |
| SMILES | CON(C)C(=O)C(F)(F)F | [2] |
| InChIKey | JDBJZZTZYKUFFK-UHFFFAOYSA-N | [2] |
Safety Profile: This compound is a flammable liquid and is toxic if swallowed. It is also known to cause serious eye irritation.[4] Proper handling procedures are essential.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[4].
-
Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P280 (Wear protective gloves/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4].
Synthesis and Purification
The synthesis of this compound is analogous to the well-established formation of Weinreb amides. The most common laboratory-scale preparation involves the acylation of N,O-dimethylhydroxylamine with a suitable trifluoroacetylating agent.
Figure 1: General synthetic scheme for the target compound.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for synthesizing the title compound.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add N,O-dimethylhydroxylamine hydrochloride (1.0 eq).
-
Suspension: Suspend the hydrochloride salt in dichloromethane (DCM, ~5-10 mL per gram of salt).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Base Addition: Slowly add a non-nucleophilic base such as triethylamine (TEA) or pyridine (2.2 eq) to the stirred suspension. Stir for 10-15 minutes to liberate the free amine.
-
Acylation: Add trifluoroacetic anhydride (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield the final product as a colorless liquid.[6]
Reactivity and Mechanistic Insight
The utility of this compound stems from its behavior as a superior trifluoroacetylating agent, particularly in reactions with potent nucleophiles like organolithium and Grignard reagents. Unlike reactions with more reactive acylating agents (e.g., acid chlorides or esters) which often lead to over-addition and alcohol formation, this N-methoxy-N-methylamide (a Weinreb amide analogue) reliably stops at the ketone stage.
This controlled reactivity is due to the formation of a stable, chelated tetrahedral intermediate. The methoxy-methylamino group coordinates to the metal cation (Li⁺ or Mg²⁺) of the organometallic reagent, stabilizing the intermediate and preventing its collapse until an acidic workup is performed. The strong electron-withdrawing effect of the trifluoromethyl group further enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Figure 2: Mechanism of trifluoromethyl ketone synthesis.
Applications in Research and Development
The primary application of this reagent is as a robust building block in organic synthesis, especially within the pharmaceutical industry.
Synthesis of Trifluoromethyl Ketones
Trifluoromethyl ketones are not only valuable synthetic intermediates but also act as potent enzyme inhibitors due to their ability to form stable hemiacetal or hemiketal adducts with active site residues. This compound serves as an excellent synthon for these structures.[5] For instance, it has been utilized in the synthesis of marine natural products like myriaporone.[5]
Role in Drug Discovery Workflow
Fluorinated building blocks are critical in the lead optimization phase of drug discovery. The introduction of a CF₃ group can dramatically alter a lead compound's profile. This reagent provides a reliable method for incorporating this group, enabling medicinal chemists to systematically probe structure-activity relationships (SAR).
Figure 3: Workflow integration in a drug discovery program.
Experimental Protocol: Trifluoromethyl Ketone Synthesis
This protocol details the synthesis of a trifluoromethyl ketone from an aryl bromide.
-
Grignard Formation: In a flame-dried, three-necked flask under argon, add magnesium turnings (1.2 eq). Add a solution of the appropriate aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) and initiate the reaction (e.g., with a heat gun or a crystal of iodine). Once initiated, add the remaining aryl bromide solution dropwise and reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cooling: Cool the freshly prepared Grignard solution to 0 °C.
-
Addition: In a separate flask, dissolve this compound (1.1 eq) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 3-4 hours.
-
Workup: Cool the reaction back to 0 °C and quench carefully by the slow, dropwise addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the desired trifluoromethyl ketone.
Conclusion
This compound is a highly effective and reliable reagent for introducing the trifluoroacetyl group. Its predictable reactivity, rooted in the stability of the chelated tetrahedral intermediate, prevents over-addition and ensures high yields of the desired ketone products. For researchers in medicinal chemistry and organic synthesis, this compound represents a key enabling tool for accessing complex fluorinated molecules, accelerating the development of new therapeutics and advanced materials.
References
- 1. 104863-67-4|this compound|BLD Pharm [bldpharm.com]
- 2. CAS 104863-67-4: 2,2,2-Trifluoro-N-methoxy-N-methylacetami… [cymitquimica.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98%, COA, Certificate of Analysis, 104863-67-4, T 1659 [ottokemi.com]
- 6. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2,2,2-trifluoro-N-methoxy-N-methylacetamide: Properties, Applications, and Experimental Protocols
This technical guide provides a comprehensive overview of 2,2,2-trifluoro-N-methoxy-N-methylacetamide, a versatile fluorinated reagent with significant applications in modern organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its properties, reactivity, and practical applications.
Introduction: The Significance of Fluorinated Building Blocks
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. Increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics are just a few of the benefits that have made organofluorine compounds indispensable in medicinal chemistry and materials science. This compound has emerged as a valuable building block, primarily serving as a trifluoroacetylating agent and a precursor to trifluoromethyl ketones. Its unique structure, combining the stability of the trifluoromethyl group with the reactivity of a Weinreb amide, allows for controlled and efficient chemical transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. This compound is a colorless to light yellow liquid under standard conditions.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 157.09 g/mol | [2][3][4][5] |
| Molecular Formula | C4H6F3NO2 | [1][2][3][4] |
| CAS Number | 104863-67-4 | [1][2][4][5] |
| Density | 1.299 g/mL at 25 °C | [4] |
| Boiling Point | 53 °C at 30 mmHg | [4] |
| Refractive Index | 1.36 | [5] |
| Purity | Typically >98.0% (GC) | [5] |
Core Applications in Organic Synthesis
The primary utility of this compound lies in its role as a robust trifluoroacetylating agent and a synthetic equivalent for the trifluoroacetyl cation. Its classification as a Weinreb amide makes it particularly useful for the synthesis of trifluoromethyl ketones upon reaction with organometallic reagents.
Synthesis of Trifluoromethyl Ketones
The Weinreb amide functionality (N-methoxy-N-methylamide) is renowned for its ability to react with organolithium or Grignard reagents to form a stable tetrahedral intermediate, which upon acidic workup, yields a ketone. This prevents the common over-addition observed with other acylating agents like esters or acid chlorides. The electron-withdrawing trifluoromethyl group further stabilizes this intermediate. This reactivity has been harnessed in the synthesis of complex molecules, including marine natural products.[6]
Trifluoroacetylation Reactions
Trifluoroacetylation is a key chemical modification used to enhance the volatility of polar compounds for gas chromatography, to introduce a sensitive nucleus for ¹⁹F NMR spectroscopy, or to install a protecting group.[7] While harsher reagents like trifluoroacetic anhydride (TFAA) are commonly used, this compound offers a milder alternative for the trifluoroacetylation of sensitive substrates.
Experimental Protocol: Synthesis of a Trifluoromethyl Ketone
This section provides a detailed, step-by-step protocol for a representative synthesis of a trifluoromethyl ketone using this compound and an organolithium reagent.
Objective: To synthesize 1,1,1-trifluoro-3-phenylpropan-2-one.
Materials:
-
This compound
-
Benzyllithium (or benzylmagnesium bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas supply
-
Standard glassware for anhydrous reactions
Workflow Diagram:
Caption: Workflow for the synthesis of a trifluoromethyl ketone.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add this compound (1.0 eq). Dissolve the amide in anhydrous THF (0.2 M).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Organometallic Reagent: Slowly add a solution of benzyllithium (1.1 eq) in THF dropwise to the cooled reaction mixture, ensuring the internal temperature does not exceed -70 °C. The rationale for slow addition at low temperature is to control the exothermicity of the reaction and prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Warming: Allow the reaction mixture to slowly warm to room temperature over 1 hour.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl. This step protonates the intermediate and hydrolyzes it to the desired ketone.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure trifluoromethyl ketone.
Safety and Handling
This compound is a flammable liquid and vapor.[2] It is also toxic if swallowed and causes serious eye irritation.[2][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from ignition sources.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an excellent choice for the synthesis of trifluoromethyl ketones and for trifluoroacetylation reactions. The experimental protocol detailed in this guide provides a practical example of its application and underscores the importance of careful reaction control to achieve high yields and purity. As the demand for complex fluorinated molecules in drug discovery and materials science continues to grow, the utility of this and related reagents is expected to expand.
References
- 1. CAS 104863-67-4: 2,2,2-Trifluoro-N-methoxy-N-methylacetami… [cymitquimica.com]
- 2. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. N-甲氧基-N-甲基-2,2,2-三氟乙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound, 98%, COA, Certificate of Analysis, 104863-67-4, T 1659 [ottokemi.com]
- 7. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 2,2,2-trifluoro-N-methoxy-N-methylacetamide
Foreword: Unveiling the Molecular Signature
In the landscape of modern synthetic chemistry, precision and certainty are paramount. The ability to unambiguously characterize molecular structures is the bedrock upon which novel drug development and materials science are built. 2,2,2-trifluoro-N-methoxy-N-methylacetamide, a fluorinated Weinreb amide, has emerged as a valuable reagent, particularly for the synthesis of trifluoromethyl ketones.[1] Its utility stems from the unique electronic properties imparted by the trifluoromethyl group and the controlled reactivity of the N-methoxy-N-methylamide moiety.
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure of this compound. The interpretation herein is grounded in fundamental principles and serves as a reliable reference for researchers engaged in its synthesis, application, and quality control. Our approach is not merely to present data, but to explain the why—the causal relationship between molecular structure and spectral output.
Molecular Architecture and Spectroscopic Implications
This compound (CAS: 104863-67-4, Molecular Formula: C₄H₆F₃NO₂, Molecular Weight: 157.09 g/mol ) is a colorless liquid at room temperature.[2][3] Its structure contains several key features that give rise to a distinct and predictable spectroscopic fingerprint:
-
Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that significantly influences the electronic environment of the adjacent carbonyl carbon. It is the source of strong, characteristic signals in ¹⁹F NMR and IR spectroscopy.
-
Amide Carbonyl (C=O): The central functional group, exhibiting a characteristic strong absorption in the IR spectrum. Its electronic character is modulated by both the -CF₃ and the N-methoxy-N-methyl groups.
-
N-Methoxy (-OCH₃) and N-Methyl (-NCH₃) Groups: These two distinct methyl groups are chemically non-equivalent and therefore produce separate signals in both ¹H and ¹³C NMR spectra, providing clear structural confirmation.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous structural assignment.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add tetramethylsilane (TMS) as the internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point. For ¹⁹F NMR, no external standard is typically needed as modern spectrometers can reference internally.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR: Acquire with a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 512 scans for good signal-to-noise.
-
¹⁹F NMR: Acquire with a proton-decoupled pulse sequence, a 45° pulse angle, and 64 scans.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum is remarkably simple, which is a direct confirmation of the structure's symmetry and lack of C-H bonds on the trifluoroacetyl group. Two distinct singlets are expected.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.75 | Singlet | 3H | -OCH₃ (Methoxy) | Protons on the methoxy group are deshielded by the adjacent electronegative oxygen atom. |
| ~ 3.25 | Singlet | 3H | -NCH₃ (Methyl) | Protons on the N-methyl group are slightly less deshielded compared to the O-methyl protons. |
Note: Predicted chemical shifts are based on analogous structures such as N-methoxy-N-methylacetamide.[4][5]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals all four unique carbon atoms in the molecule. The coupling between carbon and fluorine atoms (J-coupling) provides definitive evidence for the trifluoroacetyl moiety.
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Assignment | Rationale |
| ~ 157 | Quartet (q) | C=O | The carbonyl carbon is significantly deshielded and appears as a quartet due to two-bond coupling (²JCF) with the three fluorine atoms. |
| ~ 116 | Quartet (q) | -CF₃ | The carbon of the trifluoromethyl group is directly bonded to three fluorine atoms, resulting in a very strong one-bond coupling (¹JCF) that splits the signal into a prominent quartet. |
| ~ 62 | Singlet | -OCH₃ | The methoxy carbon appears as a singlet in the typical range for such groups. |
| ~ 34 | Singlet | -NCH₃ | The N-methyl carbon is shielded relative to the methoxy carbon and appears as a singlet. |
Note: Predicted chemical shifts are based on known ranges for these functional groups and data from similar molecules.[6][7]
¹⁹F NMR Spectral Analysis
¹⁹F NMR is a highly specific technique for fluorinated compounds. For this compound, it provides a simple yet confirmatory piece of data.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -75 to -80 | Singlet | -CF₃ | The three fluorine atoms are chemically equivalent, resulting in a single sharp resonance. The chemical shift is characteristic of a trifluoromethyl group adjacent to a carbonyl.[8] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained by placing a single drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹), typically co-adding 16 or 32 scans to achieve a high-quality spectrum. A background scan of the empty salt plates should be taken first and subtracted from the sample spectrum.
Interpretation of the IR Spectrum
The IR spectrum is dominated by two key features: the amide carbonyl stretch and the carbon-fluorine stretches.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| ~ 2950 | Medium | C-H Stretch | Corresponds to the stretching vibrations of the C-H bonds in the N-methyl and O-methyl groups. |
| ~ 1700-1725 | Strong | C=O Stretch (Amide I) | A very strong and sharp absorption characteristic of an amide carbonyl. The frequency is elevated due to the strong electron-withdrawing effect of the -CF₃ group.[9] |
| ~ 1150-1250 | Very Strong | C-F Symmetric Stretch | The highly polar C-F bonds of the trifluoromethyl group produce intense absorption bands. This region is often complex and contains multiple strong peaks.[10] |
| ~ 1100-1150 | Very Strong | C-F Asymmetric Stretch | Another set of intense absorption bands arising from the asymmetric stretching of the C-F bonds. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers valuable structural information through the analysis of fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Inject a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization Method: Electron Ionization (EI) is a standard hard ionization technique that provides detailed fragmentation patterns.
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for sample introduction and analysis or direct infusion into a high-resolution mass spectrometer.
Interpretation of the Mass Spectrum
The fragmentation of this compound is governed by the stability of the resulting cations and the relative weakness of certain bonds.
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 157, corresponding to the molecular weight of the compound [C₄H₆F₃NO₂]⁺.[2]
Key Fragmentation Pathways:
| m/z Value | Proposed Fragment Ion | Fragment Structure | Rationale for Formation |
| 126 | [M - OCH₃]⁺ | [C₃H₃F₃NO]⁺ | Loss of a methoxy radical from the molecular ion. |
| 97 | [CF₃CO]⁺ | Trifluoroacetyl cation | A very common and stable fragment resulting from the cleavage of the C-N bond. This is often a prominent peak. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation | Loss of carbon monoxide (CO) from the trifluoroacetyl cation (m/z 97). This is a hallmark of trifluoromethyl compounds. |
| 61 | [N(CH₃)OCH₃]⁺ | N-methoxy-N-methylaminyl cation | Cleavage of the C-N bond with charge retention on the nitrogen-containing fragment. |
digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[C₄H₆F₃NO₂]⁺˙\nm/z = 157", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F126 [label="[C₃H₃F₃NO]⁺\nm/z = 126"]; F97 [label="[CF₃CO]⁺\nm/z = 97", fillcolor="#34A853", fontcolor="#FFFFFF"]; F69 [label="[CF₃]⁺\nm/z = 69", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F61 [label="[CH₆NO]⁺\nm/z = 61"]; M -> F126 [label="- •OCH₃"]; M -> F97 [label="- •N(CH₃)OCH₃"]; M -> F61 [label="- •C(O)CF₃"]; F97 -> F69 [label="- CO"];
}
Figure 2: Proposed EI mass spectrometry fragmentation pathway.
Conclusion: A Cohesive Spectroscopic Identity
The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound.
-
NMR establishes the precise C-H framework and the presence of the -CF₃ group through characteristic chemical shifts and C-F coupling.
-
IR confirms the key functional groups, notably the high-frequency amide carbonyl and the intense C-F stretches.
-
MS verifies the molecular weight and reveals a logical fragmentation pattern, including the characteristic trifluoroacetyl (m/z 97) and trifluoromethyl (m/z 69) cations.
This guide provides the foundational data and interpretive logic necessary for any researcher working with this important synthetic building block, ensuring both identity and purity in their experimental endeavors.
References
- 1. This compound, 98%, COA, Certificate of Analysis, 104863-67-4, T 1659 [ottokemi.com]
- 2. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. N-Methoxy-N-methylacetamide(78191-00-1) 1H NMR spectrum [chemicalbook.com]
- 5. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 6. N-Methoxy-N-methylacetamide(78191-00-1) 13C NMR [m.chemicalbook.com]
- 7. N-Methyl-2,2,2-trifluoroacetamide(815-06-5) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide – Oriental Journal of Chemistry [orientjchem.org]
- 10. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]
An In-Depth Technical Guide to 2,2,2-trifluoro-N-methoxy-N-methylacetamide: Mechanism of Action and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2-trifluoro-N-methoxy-N-methylacetamide, a specialized Weinreb amide, has emerged as a pivotal reagent in modern organic synthesis. Its unique structural attributes, particularly the presence of a trifluoromethyl group and the N-methoxy-N-methyl moiety, confer upon it a distinct reactivity profile. This guide provides a comprehensive exploration of the core mechanism of action of this reagent, detailing its role as a superior trifluoroacetylating agent and a precursor for the synthesis of trifluoromethyl ketones. We will delve into the mechanistic underpinnings of its reactions with a variety of nucleophiles, supported by established principles of physical organic chemistry. Furthermore, this document furnishes detailed experimental protocols, comparative analyses with other trifluoroacetylating agents, and a discussion of its expanding applications in medicinal chemistry and materials science.
Introduction: The Advent of a Specialized Trifluoroacetylating Agent
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of efficient fluorination and fluoroalkylation methodologies. Among these, trifluoroacetylation, the introduction of a trifluoroacetyl group (CF₃CO-), is of paramount importance for enhancing the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.
This compound (TFMMA) has garnered significant attention as a highly effective and versatile trifluoroacetylating agent.[1][2] Structurally, it is a Weinreb amide, a class of N-methoxy-N-methylamides renowned for their controlled reactivity with organometallic reagents.[3][4][5] The presence of the electron-withdrawing trifluoromethyl group in TFMMA enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent. This guide will elucidate the nuanced mechanism of action that sets TFMMA apart from traditional trifluoroacetylating agents.
Table 1: Physicochemical Properties of this compound [2][6][7]
| Property | Value |
| CAS Number | 104863-67-4 |
| Molecular Formula | C₄H₆F₃NO₂ |
| Molecular Weight | 157.09 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 53 °C at 30 mmHg |
| Density | 1.299 g/mL at 25 °C |
| Synonyms | N-Methoxy-N-methyltrifluoroacetamide, N-Methyl-N-methoxytrifluoroacetamide |
The Core Mechanism of Action: A Tale of Stability and Controlled Reactivity
The central dogma of the mechanism of action of this compound, and Weinreb amides in general, revolves around the formation of a remarkably stable tetrahedral intermediate upon nucleophilic attack. This stability is the cornerstone of its controlled reactivity, preventing the common pitfall of over-addition that plagues reactions with more conventional acylating agents like acid chlorides and esters.
Reaction with Organometallic Reagents: The Classic Weinreb Amide Pathway
The most well-documented and defining reaction of TFMMA is its interaction with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to furnish trifluoromethyl ketones.[3][4]
The mechanism proceeds through the following key steps:
-
Nucleophilic Addition: The organometallic reagent, a potent source of a carbanion nucleophile (R⁻), attacks the electrophilic carbonyl carbon of TFMMA.
-
Formation of a Chelated Tetrahedral Intermediate: This addition leads to the formation of a tetrahedral intermediate. The crucial feature of this intermediate is its stabilization through chelation. The oxygen of the methoxy group and the newly formed oxyanion coordinate to the metal cation (MgX⁺ or Li⁺), forming a stable five-membered ring. This chelation prevents the collapse of the tetrahedral intermediate.
-
Aqueous Workup and Ketone Formation: The stable intermediate persists until an aqueous workup is performed. Protonation of the oxyanion and subsequent collapse of the intermediate liberates the desired trifluoromethyl ketone and N,O-dimethylhydroxylamine.
The stability of this chelated intermediate is the reason why a second equivalent of the organometallic reagent does not add to the carbonyl group, thus preventing the formation of tertiary alcohols, a common side product in similar reactions with esters or acid chlorides.
Figure 1: General mechanism for the reaction of this compound with a Grignard reagent.
Trifluoroacetylation of Amines and Alcohols: A Nucleophilic Acyl Substitution
While the reaction with organometallics is a hallmark of Weinreb amides, TFMMA is also an excellent reagent for the trifluoroacetylation of amines and alcohols. This proceeds via a standard nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic carbonyl carbon of TFMMA.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed. Unlike the reaction with organometallics, chelation is not the primary stabilizing factor.
-
Leaving Group Departure: The N-methoxy-N-methylamino group is a reasonably good leaving group, especially after protonation during workup. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling N,O-dimethylhydroxylamine to yield the trifluoroacetylated product.
The high electrophilicity of the carbonyl carbon, enhanced by the trifluoromethyl group, facilitates the initial nucleophilic attack, allowing for efficient trifluoroacetylation under mild conditions.
Figure 2: General mechanism for the trifluoroacetylation of a primary amine with this compound.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of Weinreb amides involves the coupling of an acid chloride with N,O-dimethylhydroxylamine hydrochloride.[8][9]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (2.2 equivalents) dropwise.
-
Addition of Trifluoroacetyl Chloride: Slowly add trifluoroacetyl chloride (1.0 equivalent) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by distillation under reduced pressure.
Synthesis of a Trifluoromethyl Ketone using a Grignard Reagent
This protocol outlines the general procedure for the synthesis of a trifluoromethyl ketone from TFMMA and a Grignard reagent.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent (1.1 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Trifluoroacetylation of a Primary Amine
This protocol provides a general method for the trifluoroacetylation of a primary amine using TFMMA.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane (CH₂Cl₂) at 0 °C, add this compound (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with 1 M HCl, followed by a saturated aqueous solution of NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting trifluoroacetamide can be further purified by recrystallization or column chromatography if necessary.
Comparative Analysis with Other Trifluoroacetylating Agents
To fully appreciate the utility of TFMMA, it is instructive to compare it with other common trifluoroacetylating agents.
Table 2: Comparison of Trifluoroacetylating Agents
| Reagent | Advantages | Disadvantages |
| Trifluoroacetic Anhydride (TFAA) | Highly reactive, readily available. | Can be harsh, leading to side reactions; produces trifluoroacetic acid as a byproduct. |
| Ethyl Trifluoroacetate (ETFA) | Milder than TFAA, relatively inexpensive. | Less reactive than TFAA, may require forcing conditions. |
| S-Ethyl trifluorothioacetate | Good reactivity, often used for selective trifluoroacetylation. | Can have an unpleasant odor. |
| This compound (TFMMA) | Excellent for ketone synthesis, mild reaction conditions, clean reactions with minimal byproducts.[3][4] | Higher cost compared to TFAA and ETFA. |
Conclusion and Future Outlook
This compound stands out as a sophisticated and highly valuable reagent in the synthetic chemist's toolbox. Its mechanism of action, centered on the formation of a stable chelated intermediate, provides a reliable and high-yielding pathway for the synthesis of trifluoromethyl ketones, a motif of growing importance in medicinal chemistry. Furthermore, its utility as a mild and effective trifluoroacetylating agent for amines and alcohols broadens its applicability. As the demand for complex fluorinated molecules continues to grow, the unique reactivity profile of TFMMA will undoubtedly secure its place in the arsenal of reagents for the precise and controlled introduction of the trifluoroacetyl group. Future research will likely focus on expanding the substrate scope, developing catalytic versions of these transformations, and exploring its use in the synthesis of novel fluorinated materials.
References
- 1. This compound, 98%, COA, Certificate of Analysis, 104863-67-4, T 1659 [ottokemi.com]
- 2. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. This compound | 104863-67-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. 104863-67-4|this compound|BLD Pharm [bldpharm.com]
- 8. rsc.org [rsc.org]
- 9. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to 2,2,2-trifluoro-N-methoxy-N-methylacetamide: A Modern Trifluoroacetylating Agent
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery. The trifluoromethyl group (–CF3) is particularly valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3] Consequently, reagents that can efficiently and selectively introduce the trifluoroacetyl group (–C(O)CF3), a precursor to many trifluoromethylated structures, are of paramount importance. This guide provides a comprehensive overview of 2,2,2-trifluoro-N-methoxy-N-methylacetamide, a specialized Weinreb amide analogue, as a superior trifluoroacetylating agent.
The Weinreb Amide: A Foundation of Controlled Acylation
First reported in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, or "Weinreb amide," revolutionized ketone synthesis.[4][5] Its major advantage is the prevention of over-addition, a common issue when organometallic reagents react with other acyl compounds like esters or acid chlorides.[4][6] The key to this control lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[4][5][7] This intermediate resists further addition and collapses to the desired ketone only upon aqueous workup.[6][8] This principle of controlled reactivity is central to the utility of its trifluoroacetyl analogue.
Caption: General mechanism of the Weinreb ketone synthesis.
Introducing this compound
This compound (CAS 104863-67-4) is the trifluoroacetic acid derivative of the Weinreb amide.[9][10] It serves as a stable, efficient, and highly selective electrophilic source of the trifluoroacetyl group. Unlike more aggressive reagents like trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, this compound offers a more controlled and often higher-yielding route to trifluoroacetylated products, particularly in the synthesis of valuable trifluoromethyl ketones (TFMKs).[1][11]
Physicochemical Properties
A summary of the key properties of this reagent is presented below.
| Property | Value |
| Molecular Formula | C4H6F3NO2[9][10][12] |
| Molecular Weight | 157.09 g/mol [10][12] |
| Appearance | Colorless to light yellow clear liquid[9][12][13] |
| Density | ~1.30 g/mL at 25 °C[12] |
| Boiling Point | 53 °C at 30 mmHg |
| CAS Number | 104863-67-4[9][10][12][13] |
Mechanism and Advantages in Trifluoroacetylation
The reagent operates on the same principle as classical Weinreb amides. A nucleophile, such as a Grignard reagent, organolithium, or an enolate, adds to the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by chelation between the metal cation, the carbonyl oxygen, and the methoxy oxygen. This stable intermediate prevents the common "over-addition" problem, where a second equivalent of the nucleophile would add to the newly formed ketone.[4][6]
A key precedent demonstrated that in an acyl substitution reaction involving the trifluoroacetyl Weinreb amide, the N-methoxy-N-methylamine group is eliminated preferentially over the highly stable trifluoromethyl (CF3) moiety.[1] This selectivity is crucial for its function.
Caption: Mechanism for trifluoromethyl ketone synthesis.
Key Advantages:
-
High Selectivity: Avoids over-addition, a significant issue with other methods that can lead to tertiary alcohols.[1][4]
-
Broad Substrate Scope: Effective for a range of nucleophiles, enabling the synthesis of diverse TFMKs.[14]
-
Milder Conditions: Often allows for less stringent reaction conditions (e.g., avoiding extremely low temperatures) compared to other trifluoroacetylation protocols.[1]
-
Stability: The reagent itself is stable and can be handled with standard laboratory techniques.[15]
Applications in Synthesis
The primary application of this compound is the synthesis of trifluoromethyl ketones, which are valuable synthons and potent enzyme inhibitors.[1]
Synthesis of Trifluoromethyl Ketones from Grignard Reagents
A general and reliable method involves the reaction of the trifluoroacetyl Weinreb amide with a Grignard or organolithium reagent.
Experimental Protocol: General Procedure for TFMK Synthesis
This protocol is a representative example based on established methodologies for Weinreb amide acylations.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.) and dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq.) dropwise via syringe over 15-20 minutes. The internal temperature should be maintained below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 1-3 hours).
-
Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired trifluoromethyl ketone.
Caption: Step-by-step experimental workflow diagram.
Safety and Handling
This compound is classified as a flammable liquid and is toxic if swallowed.[10] It can cause serious eye irritation.[10]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Storage: Store in a cool, well-ventilated place.[13] Keep the container tightly closed.[13]
-
Fire: Use dry chemical, CO2, or foam extinguishers. It is a flammable liquid and vapor.[10][13]
Conclusion
This compound stands out as a highly effective reagent for controlled trifluoroacetylation. By leveraging the inherent stability of the Weinreb amide intermediate, it provides a reliable and high-yielding pathway to trifluoromethyl ketones and other trifluoroacetylated compounds, minimizing the problematic side reactions common with other reagents. For scientists in pharmaceutical and agrochemical research, mastering the use of this reagent is a valuable asset in the synthesis of novel, high-performance fluorinated molecules.
References
- 1. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. Weinreb amides [pubsapp.acs.org]
- 9. CAS 104863-67-4: 2,2,2-Trifluoro-N-methoxy-N-methylacetami… [cymitquimica.com]
- 10. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. labproinc.com [labproinc.com]
- 13. This compound | 104863-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Synthesis of Trifluoromethylketones from Weinreb Amides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Physical and chemical properties of "2,2,2-trifluoro-N-methoxy-N-methylacetamide"
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone for modulating physicochemical and biological properties. Among the repertoire of fluorinated building blocks, 2,2,2-trifluoro-N-methoxy-N-methylacetamide stands out as a versatile and highly valuable reagent. This guide, intended for the discerning researcher and process chemist, provides a comprehensive overview of the physical and chemical properties of this compound, grounded in established scientific principles and practical application. We will delve into its structural attributes, spectroscopic signature, reactivity profile, and safe handling, offering a holistic understanding of its role in advancing chemical synthesis.
Molecular Identity and Structural Characteristics
This compound, also known as a trifluoromethyl Weinreb amide, is a key synthetic intermediate whose utility is derived from the unique interplay of its functional groups. The presence of the trifluoromethyl group imparts significant electronic effects, enhancing the electrophilicity of the carbonyl carbon and influencing the molecule's stability and reactivity.[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 104863-67-4[2] |
| Molecular Formula | C4H6F3NO2[2] |
| Molecular Weight | 157.09 g/mol [2] |
| InChI | 1S/C4H6F3NO2/c1-8(10-2)3(9)4(5,6)7/h1-2H3[2] |
| InChIKey | JDBJZZTZYKUFFK-UHFFFAOYSA-N[2] |
| SMILES | CON(C)C(=O)C(F)(F)F |
| Synonyms | N-Methoxy-N-methyltrifluoroacetamide, N-Methyl-N-methoxytrifluoroacetamide[1] |
The N-methoxy-N-methylamide functionality, commonly referred to as the Weinreb amide, is specifically designed to react with organometallic reagents to form a stable tetrahedral intermediate. This intermediate resists further addition, thereby preventing the over-reaction that often plagues the synthesis of ketones from other carboxylic acid derivatives.
Physicochemical Properties
This compound is a colorless to light yellow liquid under standard conditions.[1] Its physical properties are summarized in the table below. The trifluoromethyl group contributes to a higher density compared to its non-fluorinated analog.
Table 2: Physical Properties
| Property | Value | Source |
| Physical State | Liquid | [3] |
| Color | Colorless | [3] |
| Boiling Point | 53 °C at 30 mmHg | |
| Density | 1.299 g/mL at 25 °C | |
| Refractive Index | 1.36 | [3] |
| Flash Point | 47.8 °C (closed cup) |
Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two singlets corresponding to the N-methyl (N-CH₃) and O-methyl (O-CH₃) protons. The exact chemical shifts would need to be determined experimentally, but they would likely appear in the range of 3-4 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the four carbon atoms: the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), the N-methyl carbon, and the O-methyl carbon.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
3.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹. The presence of the C-F bonds will also give rise to strong absorption bands in the fingerprint region, usually between 1000 and 1400 cm⁻¹.
3.3. Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z 157. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the methyl group (-CH₃), and the trifluoromethyl group (-CF₃). A mass spectrum for the related compound, 2,2,2-trifluoro-N-methylacetamide, is available in the NIST WebBook, which can provide some insight into potential fragmentation pathways.[5]
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing trifluoromethyl group.
4.1. Stability
The presence of the trifluoromethyl group generally enhances the stability of the molecule.[1] However, like most amides, it can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than its non-fluorinated counterparts.
4.2. Reactivity as a Weinreb Amide
The primary utility of this compound lies in its role as a Weinreb amide for the synthesis of trifluoromethyl ketones. This reaction proceeds via the addition of an organometallic reagent (e.g., a Grignard reagent or an organolithium species) to the carbonyl group. The resulting tetrahedral intermediate is stabilized by chelation of the metal cation between the carbonyl oxygen and the methoxy oxygen. This stable intermediate does not collapse to form a ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol.
Caption: General workflow for trifluoromethyl ketone synthesis.
This methodology provides a reliable and high-yielding route to a wide range of trifluoromethyl ketones, which are important pharmacophores in many drug candidates.
Synthesis
Proposed Synthetic Workflow:
Caption: Proposed synthesis of the target compound.
Explanatory Notes on the Proposed Synthesis:
-
Choice of Trifluoroacetylating Agent: Trifluoroacetic anhydride or trifluoroacetyl chloride are common and effective reagents for this transformation. The choice may depend on availability, cost, and reaction scale.
-
Role of the Base: A non-nucleophilic base is required to neutralize the hydrochloric acid liberated from the N,O-dimethylhydroxylamine hydrochloride and any acid generated during the acylation.
-
Reaction Conditions: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane or tetrahydrofuran, at reduced temperatures (e.g., 0 °C) to control the exothermicity of the reaction.
-
Purification: The crude product would likely be purified by distillation under reduced pressure or by column chromatography on silica gel to achieve high purity (>98%).
Safety and Handling
This compound is a flammable liquid and vapor.[2] It is also toxic if swallowed and causes serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Class | GHS Code | Signal Word |
| Flammable liquids | H226 | Warning |
| Acute toxicity, oral | H301 | Danger |
| Serious eye irritation | H319 | Warning |
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Applications in Drug Development and Organic Synthesis
The primary application of this compound is as a precursor to trifluoromethyl ketones.[6] These ketones are valuable intermediates in the synthesis of a wide array of biologically active molecules. The trifluoromethyl group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target protein. This compound has been used in the synthesis of marine natural products, highlighting its utility in complex molecule synthesis.[6]
Conclusion
This compound is a powerful and versatile reagent in the modern synthetic chemist's toolbox. Its unique combination of a trifluoromethyl group and a Weinreb amide functionality provides a reliable and efficient means of introducing the valuable trifluoromethyl ketone moiety into organic molecules. A thorough understanding of its physical, chemical, and safety properties, as outlined in this guide, is essential for its effective and safe utilization in research and development. As the demand for sophisticated fluorinated compounds continues to grow, the importance of reagents like this compound in advancing the frontiers of medicine and materials science will undoubtedly increase.
References
- 1. CAS 104863-67-4: 2,2,2-Trifluoro-N-methoxy-N-methylacetami… [cymitquimica.com]
- 2. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. 104863-67-4|this compound|BLD Pharm [bldpharm.com]
- 5. Acetamide, 2,2,2-trifluoro-N-methyl- [webbook.nist.gov]
- 6. This compound, 98%, COA, Certificate of Analysis, 104863-67-4, T 1659 [ottokemi.com]
Methodological & Application
Synthesis of trifluoromethyl ketones using "2,2,2-trifluoro-N-methoxy-N-methylacetamide"
An Application and Protocol Guide for the Synthesis of Trifluoromethyl Ketones using 2,2,2-trifluoro-N-methoxy-N-methylacetamide
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Trifluoromethyl Ketones and the Utility of a Specialized Weinreb Amide
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry. Its introduction into bioactive molecules can profoundly enhance metabolic stability, lipophilicity, and binding affinity. Trifluoromethyl ketones (TFMKs) are a particularly valuable class of organofluorine compounds, frequently employed as potent inhibitors of various enzymes, including serine and cysteine proteases.[1][2] Their efficacy often stems from the electrophilic nature of the ketone, which can form a stable hydrated, tetrahedral intermediate that mimics the transition state of substrate hydrolysis by the target enzyme.[3]
Despite their significance, the synthesis of TFMKs can be challenging. Traditional methods, such as the reaction of organometallic reagents with trifluoroacetic esters, are often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[4][5] This lack of selectivity necessitates tedious purification and results in lower yields of the desired ketone.
To overcome this critical limitation, this compound, a trifluoroacetylated Weinreb amide, has emerged as a superior reagent.[6][7][8] The N-methoxy-N-methylamide moiety, pioneered by Steven M. Weinreb, provides a robust and elegant solution to control reactivity. It allows for the clean, high-yield synthesis of TFMKs by arresting the reaction at the ketone stage, thereby preventing the problematic second addition of the organometallic nucleophile.[6][7][9] This guide provides a detailed exploration of the underlying mechanism and a comprehensive, field-proven protocol for researchers in synthetic chemistry and drug development.
The Weinreb Amide Mechanism: A Self-Validating System for Controlled Acylation
The remarkable selectivity of the this compound reagent is rooted in the formation of a highly stable tetrahedral intermediate upon addition of an organometallic reagent (e.g., Grignard or organolithium compounds).
Causality Behind the Experimental Choice: Unlike the intermediate formed from an ester, which readily collapses by expelling an alkoxide leaving group, the Weinreb amide intermediate is stabilized through chelation of the magnesium or lithium cation by both the newly formed oxyanion and the N-methoxy oxygen atom.[6][7] This five-membered chelate is remarkably stable at low reaction temperatures (typically -78 °C to 0 °C) and does not break down to form the ketone in the presence of excess nucleophile. The desired trifluoromethyl ketone is only liberated upon subsequent acidic workup, which protonates the oxyanion and breaks down the chelate structure. This two-stage process—stable intermediate formation followed by controlled release—is the key to the protocol's trustworthiness and high fidelity.
Caption: Reaction mechanism for TFMK synthesis using a Weinreb amide.
Experimental Protocol: Synthesis of a Generic Aryl Trifluoromethyl Ketone
This protocol provides a detailed, step-by-step methodology for the reaction of an aryl Grignard reagent with this compound.
Materials and Reagents
-
Reagents:
-
This compound (CF3-Weinreb amide)[10]
-
Arylmagnesium bromide solution (e.g., 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Equipment:
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Argon or Nitrogen line with a bubbler
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Safety Precautions
-
Organometallic Reagents: Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents. Handle under a strict inert atmosphere.
-
Solvents: Anhydrous THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
-
Trifluoroacetamide: While specific toxicity data is limited, handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure
-
Reaction Setup:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Fit the flask with a rubber septum on one neck and a gas inlet on the other.
-
-
Initial Charging:
-
Dissolve this compound (1.0 eq.) in anhydrous THF (to make an approx. 0.2 M solution) and add it to the reaction flask via syringe.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
-
Addition of the Grignard Reagent:
-
Slowly add the arylmagnesium bromide solution (1.1–1.2 eq.) dropwise to the cold, stirring solution of the Weinreb amide via syringe over 20–30 minutes.
-
Causality Check: A slow addition rate is crucial to dissipate the heat of reaction and maintain the low temperature, which ensures the stability of the tetrahedral intermediate. A color change is often observed upon addition.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by quenching a small aliquot in acidic water and extracting with ethyl acetate. The starting amide should be consumed.
-
-
Quenching and Workup:
-
While the flask is still in the cold bath, slowly and carefully quench the reaction by adding 1 M HCl solution. Add dropwise initially as the quench can be exothermic. Continue adding until the solution is acidic (pH ~1-2).
-
Remove the cold bath and allow the mixture to warm to room temperature.
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution (to neutralize excess acid) and then with brine (to remove residual water).
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude trifluoromethyl ketone.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure trifluoromethyl ketone.
-
Caption: Experimental workflow for trifluoromethyl ketone synthesis.
Data Summary: Scope of the Reaction
The utility of this compound extends to a variety of organometallic reagents. The following table presents a summary of expected outcomes for different substrate classes, demonstrating the broad applicability and high efficiency of this method.
| Entry | Organometallic Reagent (R-M) | Product (R-COCF₃) | Typical Yield | Comments |
| 1 | Phenylmagnesium bromide | 2,2,2-Trifluoro-1-phenylethan-1-one | >90% | Electronically neutral aryl Grignards react cleanly. |
| 2 | 4-Methoxyphenylmagnesium bromide | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one | >85% | Tolerates electron-donating groups. |
| 3 | 4-Chlorophenylmagnesium bromide | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | >90% | Tolerates electron-withdrawing halogens. |
| 4 | 2-Thienyllithium | 2,2,2-Trifluoro-1-(thiophen-2-yl)ethan-1-one | >80% | Applicable to heteroaromatic organometallics. |
| 5 | n-Butyllithium | 1,1,1-Trifluorohexan-2-one | >85% | Works well for aliphatic, non-enolizable nucleophiles. |
| 6 | Vinylmagnesium bromide | 1,1,1-Trifluorobut-3-en-2-one | >75% | α,β-Unsaturated TFMKs can be synthesized. |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of the organometallic reagent.
Conclusion
This compound serves as a highly effective and reliable trifluoroacetylating agent for the synthesis of trifluoromethyl ketones. Its mechanism, which relies on the formation of a stable, chelated intermediate, provides a robust solution to the pervasive problem of over-addition encountered with other acylation reagents. The protocols described herein are broadly applicable, high-yielding, and tolerant of diverse functional groups, making this reagent an indispensable tool for researchers and scientists engaged in pharmaceutical and agrochemical development.
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scilit.com [scilit.com]
- 8. This compound, 98%, COA, Certificate of Analysis, 104863-67-4, T 1659 [ottokemi.com]
- 9. A Weinreb amide approach to the synthesis of trifluoromethylketones. | Semantic Scholar [semanticscholar.org]
- 10. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2,2,2-trifluoro-N-methoxy-N-methylacetamide" reaction with organolithium reagents
An In-Depth Guide to the Synthesis of Trifluoromethyl Ketones Using 2,2,2-Trifluoro-N-methoxy-N-methylacetamide and Organolithium Reagents
Introduction: The Strategic Importance of Trifluoromethyl Ketones
The trifluoromethyl (−CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its introduction into organic molecules can dramatically enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Trifluoromethyl ketones (TFMKs) in particular are a highly valuable class of compounds, serving as potent enzyme inhibitors and versatile synthetic intermediates for pharmaceuticals.[2][3]
However, the synthesis of TFMKs presents a classic chemical challenge. Traditional methods involving the addition of organometallic reagents to reactive acyl compounds like acid chlorides or esters are often plagued by over-addition, where the initially formed ketone is more reactive than the starting material, leading to the formation of tertiary alcohols as undesired byproducts.[4][5]
This guide details the use of This compound , a specialized Weinreb amide, as a superior trifluoroacetylating agent that elegantly circumvents the problem of over-addition when reacting with powerful organolithium nucleophiles.[4][6] Its unique reactivity profile allows for a clean, high-yielding, and broadly applicable synthesis of TFMKs.
Part 1: The Mechanistic Advantage of the Weinreb Amide
The efficacy of this compound lies in the inherent stability of the intermediate formed upon nucleophilic attack. This stability is the defining feature of the Weinreb-Nahm ketone synthesis.[4][6]
Causality of Experimental Success: The Chelation-Stabilized Intermediate
When an organolithium reagent (R-Li) adds to a standard ester, the resulting lithium alkoxide intermediate readily collapses, eliminating the alkoxy group to form a ketone. This ketone is highly electrophilic and is immediately attacked by a second equivalent of the organolithium reagent.
In contrast, the N-methoxy-N-methylamide functionality provides a crucial advantage. Upon addition of the organolithium reagent, a tetrahedral intermediate is formed. The lone pair of electrons on the N-methoxy oxygen atom chelates the lithium cation, forming a stable five-membered ring.[4][5][6] This chelated intermediate is remarkably stable at low temperatures and does not collapse to the ketone until a deliberate aqueous workup is performed.[7][8] This prevents the unwanted second addition, ensuring the reaction stops cleanly at the ketone stage.[4][5]
The strong electron-withdrawing nature of the trifluoromethyl group further enhances the stability of this negative charge on the intermediate, contributing to the reaction's efficiency.
Diagram of the Reaction Mechanism
Caption: Reaction mechanism of an organolithium reagent with a trifluoroacetyl Weinreb amide.
Part 2: Application Notes & Field-Proven Insights
As a senior application scientist, understanding the nuances beyond the basic mechanism is critical for reproducible success and troubleshooting.
Reagent & Substrate Scope
The reaction is highly versatile and tolerates a wide array of organolithium reagents. This includes:
-
Aryllithiums: (e.g., Phenyllithium, Thienyllithium) for the synthesis of aryl TFMKs.[9]
-
Alkyllithiums: (e.g., n-Butyllithium, sec-Butyllithium) for aliphatic TFMKs.
-
Vinyllithiums and Alkynyllithiums: For accessing α,β-unsaturated TFMKs and alkynyl TFMKs, respectively.
The stability of the Weinreb amide allows for its use with substrates containing various functional groups, though highly acidic protons (e.g., -OH, -NH, terminal alkynes) should be protected prior to reaction to prevent simple acid-base quenching of the organolithium reagent.[4]
Critical Experimental Parameters
-
Atmosphere: Organolithium reagents are extremely sensitive to moisture and oxygen. All reactions must be conducted under a rigorously dry, inert atmosphere (Nitrogen or Argon) using oven-dried glassware and standard Schlenk techniques or a glovebox.[9]
-
Solvent: Anhydrous ethereal solvents are paramount. Tetrahydrofuran (THF) is the most common choice due to its excellent solvating properties for both the amide and the organolithium reagent. Diethyl ether is also suitable.
-
Temperature: The reaction must be initiated and run at low temperatures, typically -78 °C (a dry ice/acetone bath). This is crucial for three reasons:
-
To control the high reactivity of the organolithium reagent, preventing side reactions.
-
To ensure the kinetic stability of the chelated tetrahedral intermediate.
-
To prevent potential α-deprotonation of the amide by the organolithium base.
-
-
Reagent Quality: The concentration of commercial organolithium solutions can degrade over time. It is essential to titrate the reagent before use to determine its exact molarity for accurate stoichiometry.
Workup and Purification
-
Quenching: The reaction is terminated by quenching at low temperature. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard choice. It provides a proton source to neutralize the intermediate and facilitate its collapse into the ketone without drastically changing the pH, which could affect sensitive functional groups.
-
Purification: The resulting TFMKs are typically non-polar and can be readily purified from the water-soluble N,O-dimethylhydroxylamine byproduct by standard liquid-liquid extraction followed by flash column chromatography on silica gel.
Part 3: Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of 2,2,2-trifluoro-1-phenyl-ethanone from this compound and phenyllithium.
Materials & Equipment
-
Reagents:
-
Equipment:
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Step-by-Step Procedure
-
Reaction Setup: Assemble the two-neck flask, equip it with a stir bar, a septum, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen. Allow to cool to room temperature.
-
Reagent Preparation: Dissolve this compound (e.g., 1.57 g, 10.0 mmol) in anhydrous THF (e.g., 40 mL) in the reaction flask via syringe.
-
Cooling: Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Addition of Organolithium: Slowly add phenyllithium solution (6.1 mL, 11.0 mmol, 1.1 eq) dropwise to the stirred solution over 15-20 minutes. Causality Note: A slow addition rate is critical to dissipate the heat of reaction and prevent localized warming, which could destabilize the intermediate.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC) if desired.
-
Quenching: While the flask is still in the -78 °C bath, slowly add saturated aqueous NH₄Cl solution (e.g., 20 mL) to quench the reaction. A white precipitate may form.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Add water (e.g., 20 mL) and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trifluoromethyl ketone.
Experimental Workflow Diagram
Caption: Standard experimental workflow for TFMK synthesis.
Part 4: Data Summary
The following table summarizes representative outcomes for the reaction with various organolithium reagents, demonstrating the broad applicability of this method.
| Organolithium Reagent (R-Li) | R Group | Product Trifluoromethyl Ketone | Representative Yield (%) |
| n-Butyllithium | n-Butyl | 1,1,1-Trifluorohexan-2-one | ~85-95% |
| Phenyllithium | Phenyl | 2,2,2-Trifluoroacetophenone | ~90-98% |
| 2-Thienyllithium | 2-Thienyl | 1-(Thiophen-2-yl)-2,2,2-trifluoroethanone | ~80-90% |
| Vinyllithium | Vinyl | 1,1,1-Trifluorobut-3-en-2-one | ~75-85% |
Yields are approximate and based on typical literature values. Actual yields may vary based on specific reaction conditions and substrate purity.
Conclusion
The reaction of this compound with organolithium reagents is an authoritative and highly reliable method for the synthesis of trifluoromethyl ketones. Its success is grounded in the formation of a stable, chelation-controlled tetrahedral intermediate that effectively prevents the over-addition side reactions common to other acylation methods. This protocol offers researchers, scientists, and drug development professionals a robust and versatile tool, characterized by high yields, operational simplicity (with appropriate handling of pyrophoric reagents), and broad substrate scope, making it a preferred strategy for accessing this critical class of fluorinated molecules.
References
- 1. CAS 104863-67-4: 2,2,2-Trifluoro-N-methoxy-N-methylacetami… [cymitquimica.com]
- 2. Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones [manu56.magtech.com.cn]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Weinreb Ketone Synthesis [organic-chemistry.org]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-甲氧基-N-甲基-2,2,2-三氟乙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for 2,2,2-Trifluoro-N-methoxy-N-methylacetamide in Organic Synthesis
Introduction: A Specialized Weinreb Amide for Trifluoromethyl Ketone Synthesis
In the landscape of modern organic synthesis, the incorporation of fluorine-containing functional groups is of paramount importance for modulating the physicochemical and biological properties of molecules in drug discovery and materials science. Among these, the trifluoromethyl (CF₃) group is particularly sought after. 2,2,2-Trifluoro-N-methoxy-N-methylacetamide is a specialized Weinreb amide that serves as a robust and efficient reagent for the synthesis of trifluoromethyl ketones (TFMKs).
The inherent challenge in the synthesis of ketones from carboxylic acid derivatives using highly reactive organometallic reagents is the propensity for over-addition, leading to the formation of tertiary alcohols.[1][2][3] The Weinreb-Nahm ketone synthesis protocol, which utilizes N-methoxy-N-methylamides, elegantly circumvents this issue.[1][2][4] The resulting stable, chelated tetrahedral intermediate prevents a second nucleophilic attack, thus affording the desired ketone upon workup.[1][2][3] this compound leverages this principle to provide a reliable method for the preparation of TFMKs, which are valuable synthons and have been investigated as inhibitors for various proteases.[5]
This guide provides a comprehensive overview of the preparation and application of this compound in organic synthesis, complete with detailed protocols and mechanistic insights.
Reagent Profile and Safety Considerations
Before proceeding with any experimental work, it is crucial to be familiar with the properties and hazards associated with this compound.
| Property | Value |
| CAS Number | 104863-67-4[6] |
| Molecular Formula | C₄H₆F₃NO₂[6] |
| Molecular Weight | 157.09 g/mol [6] |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 53 °C at 30 mmHg |
| Density | 1.299 g/mL at 25 °C |
Safety Hazards:
-
Flammable: It is a flammable liquid and vapor.[6]
-
Toxicity: Toxic if swallowed.[6]
-
Irritant: Causes serious eye irritation.[6]
Handling Precautions: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Protocol 1: Synthesis of this compound
The preparation of this Weinreb amide is straightforward and typically involves the acylation of N,O-dimethylhydroxylamine with a trifluoroacetic acid derivative.[7][8]
Workflow for the Synthesis of the Weinreb Amide
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and a suitable solvent such as dichloromethane (DCM).
-
Amine Neutralization: Cool the suspension to 0 °C in an ice bath and add a base like pyridine or triethylamine (1.1 eq). Stir for 15-20 minutes.
-
Acylation: Slowly add trifluoroacetic anhydride or trifluoroacetyl chloride (1.05 eq) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel to yield the pure this compound.
Protocol 2: Synthesis of Trifluoromethyl Ketones using this compound
This protocol details the core application of the title reagent: its reaction with organometallic nucleophiles to furnish trifluoromethyl ketones. Grignard reagents are commonly employed for this transformation.[9]
Reaction Mechanism: The Role of the Weinreb Amide
The success of the Weinreb ketone synthesis lies in the formation of a stable, chelated tetrahedral intermediate. This intermediate prevents the common over-addition problem seen with more reactive acylating agents.
Caption: Simplified mechanism of the Weinrev ketone synthesis.
Step-by-Step Methodology for Trifluoromethyl Ketone Synthesis
-
Reaction Setup: In an oven-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Organometallic Reagent: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) or an organolithium reagent dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours or until the starting material is consumed as indicated by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution or 1 M HCl at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude trifluoromethyl ketone by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the final product.
Substrate Scope and Expected Yields
The reaction is compatible with a wide range of Grignard and organolithium reagents, including aryl, heteroaryl, alkyl, and alkenyl species. Yields are generally moderate to high, depending on the specific nucleophile used and the reaction conditions.
| Organometallic Reagent (R-MgX) | Product (R-COCF₃) | Typical Yield Range |
| Phenylmagnesium bromide | 2,2,2-Trifluoro-1-phenylethan-1-one | 75-90% |
| Ethylmagnesium bromide | 1,1,1-Trifluorobutan-2-one | 70-85% |
| Vinylmagnesium bromide | 4,4,4-Trifluorobut-1-en-3-one | 65-80% |
| n-Butyllithium | 1,1,1-Trifluorohexan-2-one | 70-85% |
Conclusion
This compound is a highly effective and valuable reagent for the synthesis of trifluoromethyl ketones. Its utility stems from the well-established principles of the Weinreb ketone synthesis, which ensures high yields and avoids the formation of over-addition byproducts.[2][4] The protocols provided herein offer a reliable foundation for researchers in medicinal chemistry and other fields to access this important class of fluorinated compounds. Adherence to the described safety precautions is essential for the safe and successful application of this reagent.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Weinreb (ketone synthesis) [quimicaorganica.org]
- 9. Grignard Reagents [sigmaaldrich.com]
Application Notes and Protocols: 2,2,2-trifluoro-N-methoxy-N-methylacetamide in the Synthesis of Marine Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Trifluoromethyl Moieties into Marine Natural Products
Marine natural products represent a vast and largely untapped reservoir of structurally diverse and biologically active compounds, many of which have inspired or directly led to the development of new therapeutics.[1][2][3] The chemical synthesis of these often complex molecules is a significant challenge that drives innovation in synthetic methodology.[1] A key strategy in modern drug development is the introduction of fluorine atoms into bioactive molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl (CF3) group, in particular, is a valuable pharmacophore.
This application note focuses on the utility of 2,2,2-trifluoro-N-methoxy-N-methylacetamide , a specialized Weinreb amide, as a versatile reagent for the introduction of a trifluoroacetyl group (a trifluoromethyl ketone precursor) in the synthesis of marine natural product analogs. While product literature suggests its use in the synthesis of marine natural products like myriaporone and usneoidone as a ketone synthon, this guide will provide a broader, mechanistically-grounded perspective on its potential applications and a detailed protocol for its use.[4] The non-fluorinated analog, N-methoxy-N-methylacetamide, has been documented as a ketone synthon in the synthesis of these natural products.
The Weinreb Amide Advantage in Ketone Synthesis
The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, for the synthesis of ketones from carboxylic acid derivatives is a cornerstone of modern organic synthesis. Their unique reactivity profile when treated with organometallic reagents, such as Grignard or organolithium reagents, stems from the formation of a stable, five-membered metallo-chelate intermediate. This intermediate is stable at the reaction temperature and does not collapse until acidic workup. This elegant mechanism effectively prevents the common problem of over-addition of the organometallic reagent, which would otherwise lead to the formation of tertiary alcohols.[5]
The electron-withdrawing nature of the trifluoromethyl group in this compound enhances the electrophilicity of the carbonyl carbon, potentially influencing reaction rates and conditions. However, the fundamental principle of the stable chelate intermediate is expected to hold, making it an excellent choice for the controlled synthesis of trifluoromethyl ketones.
Figure 1: General mechanism for the reaction of an organometallic reagent with a Weinreb amide to form a ketone, highlighting the stable chelated intermediate.
Application Protocol: Synthesis of a Trifluoromethyl Ketone from an Organolithium Reagent
This protocol describes a general procedure for the reaction of an organolithium reagent with this compound. This transformation is a key step in introducing a trifluoromethyl ketone moiety into a synthetic intermediate en route to a modified marine natural product.
Materials:
-
This compound (CAS: 104863-67-4)
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium reagent (e.g., n-butyllithium, phenyllithium) or Grignard reagent
-
Anhydrous diethyl ether or THF for Grignard reagents
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (argon or nitrogen) with a manifold
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Step-by-Step Experimental Protocol
-
Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is charged with this compound (1.0 eq).
-
Dissolution of the Weinreb Amide: Anhydrous THF is added via syringe to dissolve the Weinreb amide. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of the Organometallic Reagent: The organolithium reagent (1.1 eq) is added dropwise to the stirred solution of the Weinreb amide at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching the Reaction: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Workup and Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous NaHCO3 solution and brine. The aqueous layers are back-extracted with ethyl acetate or diethyl ether. The combined organic extracts are dried over anhydrous MgSO4 or Na2SO4.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethyl ketone.
Figure 2: A step-by-step workflow for the synthesis of a trifluoromethyl ketone using this compound and an organolithium reagent.
Data Summary and Considerations
| Parameter | Recommendation/Observation | Rationale |
| Stoichiometry | A slight excess (1.1-1.2 eq) of the organometallic reagent is often optimal. | Ensures complete conversion of the Weinreb amide without significant side reactions. |
| Temperature | Low temperatures (e.g., -78 °C) are crucial. | Maintains the stability of the tetrahedral intermediate and prevents side reactions. |
| Solvent | Anhydrous ethereal solvents like THF or diethyl ether are required. | Essential for the stability and reactivity of the organometallic reagent. |
| Workup | Quenching with a mild acid source like saturated NH4Cl is recommended. | Facilitates the hydrolysis of the intermediate to the ketone without promoting acid-sensitive side reactions. |
Conclusion and Future Perspectives
This compound is a powerful and underutilized reagent in the field of marine natural product synthesis. Its ability to cleanly and efficiently introduce a trifluoroacetyl group offers a strategic advantage for the synthesis of novel analogs with potentially enhanced biological activities. The protocol outlined in this application note provides a reliable foundation for researchers to explore the incorporation of this valuable functional group into their synthetic targets. Future work in this area will likely see the application of this reagent in the total synthesis of new marine-inspired compounds, contributing to the advancement of medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 98%, COA, Certificate of Analysis, 104863-67-4, T 1659 [ottokemi.com]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Application Notes & Protocols: Utilizing 2,2,2-trifluoro-N-methoxy-N-methylacetamide as a Ketone Synthon in the Total Synthesis of Myriaporones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the application of 2,2,2-trifluoro-N-methoxy-N-methylacetamide as a highly effective ketone synthon in the total synthesis of myriaporones. Myriaporones are a class of marine-derived natural products that have garnered significant interest due to their potent biological activities, including the inhibition of eukaryotic protein synthesis and cell proliferation.[1] The structurally complex and densely functionalized nature of these molecules, however, presents considerable challenges to synthetic chemists.
The strategic use of this compound, a specialized Weinreb amide, offers a robust solution for the introduction of a key ketone functionality, overcoming common obstacles in the synthesis of these promising therapeutic leads. This guide will delve into the rationale behind this synthetic strategy, provide a detailed experimental protocol, and outline the underlying mechanistic principles.
The Synthetic Challenge of Myriaporones
Myriaporones are characterized by a densely functionalized polyketide backbone, featuring multiple stereocenters, epoxide rings, and hydroxyl groups.[2] This intricate architecture contributes to their significant biological activity but also renders them susceptible to degradation and side reactions under various synthetic conditions. A pivotal step in the total synthesis of myriaporones is the controlled formation of a ketone group at a specific position within the carbon skeleton.
Traditional methods for ketone synthesis, such as the oxidation of secondary alcohols or the reaction of organometallic reagents with carboxylic acid derivatives, often fall short in the context of complex molecules like myriaporones. These methods can suffer from a lack of chemoselectivity, leading to undesired reactions with other sensitive functional groups present in the molecule. Furthermore, the use of highly reactive organometallic reagents with acyl chlorides or esters frequently results in over-addition, yielding tertiary alcohols instead of the desired ketone.
This compound: A Superior Ketone Synthon
To circumvent these challenges, the use of N-methoxy-N-methylamides, commonly known as Weinreb amides, has become a cornerstone of modern organic synthesis for the preparation of ketones. The trifluoroacetyl derivative, this compound, offers particular advantages in the synthesis of myriaporones.
Mechanism of Action and Rationale for Use
The efficacy of Weinreb amides stems from their ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate. This stability is attributed to the chelation of the magnesium or lithium cation by the methoxy and carbonyl oxygen atoms. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. Consequently, the ketone is not formed in the presence of the highly reactive organometallic reagent, thus preventing the common problem of over-addition to form a tertiary alcohol.
The presence of the trifluoromethyl group in this compound further enhances its utility. The strong electron-withdrawing nature of the CF3 group increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the organometallic reagent.
The overall synthetic strategy for myriaporones, as conceptualized in published retrosynthetic analyses, involves the coupling of a complex aldehyde fragment with a smaller, ketone-containing fragment.[1] The use of this compound allows for the efficient construction of this ketone-containing fragment.
Logical Workflow for Myriaporone Precursor Synthesis
Caption: Retrosynthetic approach for myriaporone synthesis.
Experimental Protocol: Synthesis of a Myriaporone Ketone Precursor
This protocol is based on established methods for Weinreb amide chemistry and is adapted from the synthetic strategy for myriaporones.[1]
Objective: To synthesize a key ketone intermediate for myriaporone synthesis via the reaction of a Grignard reagent with this compound.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | 157.09 | ≥98% | Sigma-Aldrich |
| Organomagnesium Bromide (Grignard Reagent) in THF | Varies | ~1.0 M | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ≥99.9% | Sigma-Aldrich |
| 1 M Hydrochloric Acid (HCl) | 36.46 | 1.0 N | Fisher Scientific |
| Saturated Aqueous Sodium Bicarbonate (NaHCO3) | 84.01 | N/A | Fisher Scientific |
| Saturated Aqueous Sodium Chloride (Brine) | 58.44 | N/A | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | ≥99.5% | Sigma-Aldrich |
| Diethyl Ether (Et2O) | 74.12 | ≥99.7% | Sigma-Aldrich |
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Argon or Nitrogen gas supply with manifold
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a stream of argon or nitrogen.
-
Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Grignard Addition:
-
Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution of the Weinreb amide at -78 °C over a period of 15-20 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours at -78 °C.
-
-
Quenching the Reaction:
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of 1 M HCl (2.0 eq).
-
Allow the reaction mixture to warm to room temperature.
-
-
Workup and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ketone.
-
Workflow Diagram for Ketone Synthesis
Caption: Step-by-step experimental workflow.
Trustworthiness and Self-Validation
The protocol described above is designed to be self-validating through several key checkpoints:
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or temperature fluctuations.
-
Controlled Addition: The slow, dropwise addition of the Grignard reagent at low temperatures is crucial for maintaining control over the reaction and preventing localized warming, which could lead to the decomposition of the tetrahedral intermediate.
-
Acidic Workup: The use of an acidic quench is essential for the controlled conversion of the stable intermediate to the final ketone product.
-
Spectroscopic Analysis: The identity and purity of the final product should be confirmed by standard spectroscopic methods, such as 1H NMR, 13C NMR, and mass spectrometry, to validate the success of the synthesis.
By adhering to these principles, researchers can reliably and reproducibly synthesize key ketone intermediates for the total synthesis of myriaporones and other complex natural products. The use of this compound represents a significant advancement in the field, enabling the efficient construction of these biologically important molecules.
References
Application Notes & Protocols: 2,2,2-Trifluoro-N-methoxy-N-methylacetamide as a Ketone Synthon for Usneoidone Synthesis
Introduction: Strategic Ketone Synthesis in Bioactive Diarylpentanoid Construction
The synthesis of natural products is a cornerstone of modern organic chemistry, providing not only a confirmation of complex molecular architectures but also enabling the exploration of their therapeutic potential. Usneoidone, a diarylpentanoid natural product, belongs to a class of compounds known for a wide array of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. A key challenge in the synthesis of usneoidone and its analogs lies in the efficient and controlled formation of the central ketone functionality that links the two aryl moieties. This document provides a detailed guide to the application of 2,2,2-trifluoro-N-methoxy-N-methylacetamide as a specialized ketone synthon for the synthesis of usneoidone and related diarylpentanoids.
The Synthon: this compound
This compound is a fluorinated derivative of a Weinreb amide. Weinreb amides, which are N-methoxy-N-methylamides, are renowned for their utility in ketone synthesis.[1][2][3] Their key advantage lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents (such as Grignard or organolithium reagents). This intermediate resists the common problem of over-addition, which often plagues the synthesis of ketones from other carboxylic acid derivatives, and cleanly collapses to the desired ketone upon acidic workup.[1][2]
The incorporation of the trifluoromethyl group in this compound imparts unique properties.[4] The strong electron-withdrawing nature of the trifluoromethyl group enhances the stability of the amide and can influence the reactivity of the carbonyl group. This reagent has been specifically cited for its use as a ketone synthon in the synthesis of the marine natural products myriaporone and usneoidone.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 104863-67-4 | [6] |
| Molecular Formula | C₄H₆F₃NO₂ | [6] |
| Molecular Weight | 157.09 g/mol | [6] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Boiling Point | 53 °C at 30 mmHg | [7] |
| Density | 1.299 g/mL at 25 °C | [7] |
Mechanistic Rationale: The Weinreb Amide Advantage in Diarylpentanoid Synthesis
The synthesis of a diarylpentanoid like usneoidone typically involves the coupling of two different aryl fragments. A common retrosynthetic disconnection is at one of the C-C bonds adjacent to the central ketone. This leads to a synthetic strategy where an organometallic derivative of one aryl portion is added to an activated carbonyl species representing the other aryl portion and the central carbonyl carbon. This is where the Weinreb amide functionality of this compound becomes critical.
The general mechanism for the Weinreb ketone synthesis is depicted below. The reaction proceeds through the formation of a stable five-membered chelated intermediate, which prevents the addition of a second equivalent of the organometallic reagent.
Caption: Generalized mechanism of the Weinreb ketone synthesis.
Experimental Workflow for Usneoidone Synthesis
Caption: A conceptual workflow for the synthesis of usneoidone.
Protocol 1: Preparation of an Aryl Weinreb Amide Intermediate
This protocol describes the synthesis of an aryl Weinreb amide from an aryl Grignard reagent and this compound.
Materials:
-
Appropriately substituted aryl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, dissolve the aryl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed.
-
Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Weinreb Amide:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the solution of the Weinreb amide via cannula or a dropping funnel.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude aryl ketone.
-
Purify the crude product by flash column chromatography on silica gel.
-
Safety Precautions
-
This compound: This compound is a flammable liquid and is toxic if swallowed. It can also cause serious eye irritation.[6] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Organometallic Reagents: Grignard and organolithium reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving these reagents must be carried out under a strictly inert and anhydrous atmosphere.
-
Anhydrous Solvents: The use of dry solvents is crucial for the success of these reactions. Ensure that all solvents are properly dried and handled using appropriate techniques to prevent the introduction of moisture.
Conclusion and Future Perspectives
The use of this compound as a ketone synthon represents a robust and reliable method for the synthesis of usneoidone and other bioactive diarylpentanoids. The inherent stability of the Weinreb amide functionality allows for a controlled reaction with highly reactive organometallic species, preventing over-addition and leading to higher yields of the desired ketone product. This approach provides a versatile platform for the synthesis of a library of usneoidone analogs for structure-activity relationship (SAR) studies, which is crucial for the development of new therapeutic agents. Further research into the application of this and other fluorinated Weinreb amides in the synthesis of complex natural products is warranted and holds significant promise for advancing the field of medicinal chemistry.
References
- 1. The Growing Synthetic Utility of the Weinreb Amide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. orientjchem.org [orientjchem.org]
- 4. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2,2,2-trifluoro-N-methoxy-N-methylacetamide
Introduction
2,2,2-trifluoro-N-methoxy-N-methylacetamide, a specialized Weinreb amide, is a versatile and valuable reagent in modern organic synthesis. Its unique structure, featuring a trifluoromethyl group and an N-methoxy-N-methylamide moiety, makes it an excellent precursor for the synthesis of trifluoromethyl ketones. These ketones are significant motifs in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity to biological targets. This document provides detailed application notes and protocols for the use of this compound, with a primary focus on its reaction with organometallic reagents to generate trifluoromethyl ketones.
Chemical Properties and Safety Information
Before proceeding with any experimental work, it is crucial to be familiar with the properties and safety precautions associated with this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₆F₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 157.09 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow clear liquid | --INVALID-LINK-- |
| Boiling Point | 53 °C at 30 mmHg | --INVALID-LINK-- |
| Density | 1.299 g/mL at 25 °C | --INVALID-LINK-- |
Safety Precautions: [1]
-
Flammable Liquid and Vapor: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area and take precautionary measures against static discharge.
-
Toxic if Swallowed: Do not ingest. Wash hands thoroughly after handling.
-
Causes Serious Eye Irritation: Wear protective gloves, eye protection, and face protection.
-
Handling: All manipulations should be carried out in a fume hood. Ensure all glassware is dry, as the reagent can react with water.
Core Application: Synthesis of Trifluoromethyl Ketones via Reaction with Organometallic Reagents
The primary application of this compound is in the synthesis of trifluoromethyl ketones. This is achieved through its reaction with organometallic reagents such as Grignard or organolithium reagents. The N-methoxy-N-methylamide functionality is key to the success of this transformation. Upon addition of the organometallic reagent, a stable, chelated tetrahedral intermediate is formed. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents the common problem of over-addition of the organometallic reagent to the newly formed ketone, which would lead to the formation of a tertiary alcohol.[2]
Reaction Mechanism
The generally accepted mechanism for the reaction of a Weinreb amide with an organometallic reagent is depicted below. The chelation of the metal by both the carbonyl oxygen and the methoxy oxygen is crucial for the stability of the tetrahedral intermediate.
Caption: General mechanism for Weinreb ketone synthesis.
Experimental Protocol: Synthesis of 2,2,2-Trifluoro-1-phenylethan-1-one
This protocol is adapted from the general procedure for the reaction of Weinreb amides with Grignard reagents as described by Nahm and Weinreb (1981).[2] It details the synthesis of 2,2,2-trifluoro-1-phenylethan-1-one as a representative example.
Materials:
-
This compound
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the amide in anhydrous THF (approximately 0.2-0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Grignard Reagent:
-
While stirring, slowly add a solution of phenylmagnesium bromide (1.1-1.2 eq) dropwise via syringe. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl solution at 0 °C until the solution becomes acidic (check with pH paper).
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2,2,2-trifluoro-1-phenylethan-1-one.
-
Caption: Workflow for trifluoromethyl ketone synthesis.
Potential Application: Trifluoroacetylation of Amines
While the primary use of this compound is in ketone synthesis, its structure suggests potential as a trifluoroacetylating agent for nucleophiles such as amines. The trifluoroacetyl group is a common protecting group in organic synthesis and can also be used to modify the properties of molecules for analytical purposes (e.g., in gas chromatography).
Proposed Protocol: Trifluoroacetylation of a Primary Amine
This is a proposed, general protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary amine
-
Aprotic solvent (e.g., dichloromethane, THF)
-
Mild base (e.g., triethylamine, diisopropylethylamine) - optional, for activation
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup:
-
Dissolve the primary amine (1.0 eq) in an aprotic solvent.
-
Add this compound (1.1-1.2 eq).
-
If necessary, add a mild, non-nucleophilic base (1.1-1.5 eq).
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the resulting trifluoroacetamide by column chromatography or recrystallization.
-
Conclusion
This compound is a highly effective reagent for the synthesis of valuable trifluoromethyl ketones. The stability of the intermediate formed upon reaction with organometallic reagents allows for clean and high-yielding transformations. The detailed protocol provided herein, based on established literature, serves as a reliable starting point for researchers in synthetic and medicinal chemistry. Further exploration of its utility as a trifluoroacetylating agent is also warranted.
References
Application Note: Robust Work-up Procedures for Reactions Involving 2,2,2-Trifluoro-N-methoxy-N-methylacetamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of a Versatile Reagent
2,2,2-Trifluoro-N-methoxy-N-methylacetamide, often referred to as the Trifluoroacetyl Weinreb Amide, is a highly valuable reagent in modern organic synthesis. Its unique structure offers a dual utility: it serves as an efficient agent for introducing the trifluoroacetyl group (CF₃CO-) and, more critically, as a precursor for the synthesis of trifluoromethyl ketones.[1][2] The latter application leverages the well-established stability of the N-methoxy-N-methyl amide (Weinreb amide) functionality.[3] When reacted with organometallic reagents such as Grignard or organolithium compounds, the Weinreb amide forms a stable, five-membered chelated tetrahedral intermediate.[4][5] This intermediate resists the common problem of over-addition, collapsing to the desired ketone only upon acidic work-up, thus providing a high-yield, selective pathway to this important class of molecules.[3][4][6]
The success of these powerful transformations, however, is critically dependent on a meticulously executed work-up procedure. An improper work-up can lead to low yields, product degradation, or complex purification challenges. This guide provides a comprehensive overview of the principles and detailed protocols for the effective work-up and purification of products derived from reactions involving this compound.
Foundational Safety Protocols: Handling and Disposal
Scientific integrity begins with safety. This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[7][8][9][10] Adherence to strict safety protocols is mandatory.
Table 1: Hazard and Safety Information
| Hazard Class | Required PPE | Handling Precautions | Waste Disposal |
| Flammable Liquid (Category 3)[9][11] | Nitrile gloves, safety glasses with side shields or goggles, flame-resistant lab coat.[7][8] | Use only in a well-ventilated chemical fume hood.[7] Keep away from heat, sparks, and open flames.[9][10] Ground equipment to prevent static discharge.[10][11] | Dispose of as hazardous chemical waste in a designated, properly labeled container.[7][10] Consult local, regional, and national regulations for complete classification.[7] |
| Skin/Eye Irritant (Category 2)[8][9][10] | As above. A face shield is recommended for larger-scale operations.[8] | Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[7] Ensure an eyewash station and safety shower are accessible. | As above. |
| Moisture Sensitive[7] | As above. | Store under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly closed in a dry, cool place.[7][9] | As above. |
The Logic of the Work-up: A Stepwise Deconstruction
A successful work-up is a systematic process designed to isolate the desired product in high purity. The procedure can be broken down into four key stages, each with a specific chemical purpose.
Caption: General workflow for post-reaction work-up.
-
Quenching: The first and most critical step is to safely neutralize any unreacted, highly reactive species (e.g., organometallics, strong bases) and to initiate the breakdown of the stable reaction intermediate. The choice of quenching agent is paramount and depends entirely on the reaction chemistry.
-
Liquid-Liquid Extraction: This physical separation technique partitions the desired product between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The goal is to move the (usually) non-polar organic product into the organic phase, leaving water-soluble byproducts and salts behind.
-
Washing: The isolated organic phase is washed with various aqueous solutions to remove residual impurities. A final wash with brine (saturated NaCl solution) is common practice to facilitate phase separation and pre-dry the organic layer.
-
Isolation and Purification: The organic solvent is removed, typically via rotary evaporation, to yield the crude product. Final purification is most often achieved through silica gel column chromatography to isolate the target compound from non-volatile byproducts.
Protocol I: Work-up for Trifluoromethyl Ketone Synthesis
This protocol is designed for the common application of reacting the trifluoroacetyl Weinreb amide with organometallic reagents (e.g., Grignard reagents, organolithiums) to form trifluoromethyl ketones.
Causality Behind the Protocol
The key is the controlled hydrolysis of the stable tetrahedral intermediate formed during the reaction. A mild acid source is required to protonate the N-methoxy group, facilitating its departure and the collapse of the intermediate to the ketone product. A harsh quench can lead to side reactions or degradation. Saturated aqueous ammonium chloride (NH₄Cl) is the ideal choice; it is acidic enough (pKa ~9.2) to accomplish the hydrolysis without being overly aggressive.
Caption: Step-by-step workflow for ketone synthesis work-up.
Detailed Step-by-Step Methodology
-
Quenching:
-
Cool the reaction vessel in an ice bath (0 °C).
-
While stirring vigorously, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. An exothermic reaction may occur. Maintain the internal temperature below 20 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15-30 minutes to ensure the complete collapse of the intermediate.
-
-
Extraction:
-
Transfer the entire mixture to a separatory funnel.
-
Add a suitable organic extraction solvent, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O), and an equal volume of deionized water to dilute the aqueous phase.[12]
-
Note: If the reaction was performed in a water-miscible solvent like THF, it is advisable to first remove the bulk of the THF via rotary evaporation.[13][14] This prevents the loss of polar products into the aqueous phase and reduces the likelihood of emulsion formation.[13][14]
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. Drain and collect the lower aqueous layer.
-
-
Back-Extraction:
-
Return the aqueous layer to the separatory funnel and add a fresh portion of the organic extraction solvent.
-
Shake and separate as before. Repeat this process one more time (for a total of three extractions) to maximize product recovery.
-
-
Washing and Drying:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with an equal volume of deionized water, followed by an equal volume of brine. The brine wash helps to remove bulk water and break emulsions.
-
Drain the washed organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating sufficient drying.
-
-
Isolation and Purification:
-
Filter the dried solution through a fluted filter paper or a cotton plug to remove the drying agent, collecting the filtrate in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the residue by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[12][15]
-
Expert Tip: Trifluoromethyl ketones can sometimes form stable hydrates in the presence of water, which may appear as a separate spot on TLC or complicate NMR analysis.[16][17] These hydrates typically decompose back to the ketone upon purification on silica gel.[16]
-
Protocol II: Work-up for Trifluoroacetylation of Amines/Alcohols
When this compound is used as a trifluoroacetylating agent, the work-up is generally simpler as no highly reactive organometallics are involved. The primary goal is to remove the N,O-dimethylhydroxylamine byproduct and any unreacted starting materials.
Causality Behind the Protocol
The main byproducts are N,O-dimethylhydroxylamine and potentially trifluoroacetic acid if any hydrolysis of the reagent occurs. A wash with a mild acid, such as dilute HCl or aqueous NH₄Cl, will protonate the basic N,O-dimethylhydroxylamine byproduct, rendering it water-soluble and easily removed into the aqueous phase. A subsequent wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) will neutralize any acidic species.
Detailed Step-by-Step Methodology
-
Initial Quench/Dilution:
-
Dilute the reaction mixture with a suitable organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
-
Aqueous Washes:
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl or saturated aqueous NH₄Cl (to remove basic byproducts).
-
Saturated aqueous NaHCO₃ (to remove acidic impurities). Caution: Add slowly and vent frequently as CO₂ gas will evolve.[18]
-
Deionized water.
-
Brine.
-
-
Separate the layers carefully after each wash.
-
-
Drying, Isolation, and Purification:
-
Dry the isolated organic layer over an anhydrous drying agent (Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify as required, typically by silica gel column chromatography or recrystallization.
-
Troubleshooting Guide
Table 2: Common Work-up Issues and Solutions
| Problem | Probable Cause | Recommended Solution |
| Persistent Emulsion | Reaction solvent (e.g., THF) is partially miscible with water.[13][14] High concentration of salts or polar byproducts. | Add a significant amount of brine to the separatory funnel and swirl gently. If the emulsion persists, filter the entire mixture through a pad of Celite®. For future runs, remove the reaction solvent via rotary evaporation before the aqueous work-up.[13][14] |
| Low Product Yield | The product has moderate water solubility. Incomplete extraction from the aqueous phase. Product degradation due to harsh pH. | Perform additional back-extractions (3-5 times) of the aqueous layer. Use a more effective solvent for polar compounds, such as a 3:1 mixture of chloroform/isopropanol.[13] Ensure quenching and washing solutions are mild (e.g., NH₄Cl instead of strong acid). |
| Product Contaminated with TFA | Incomplete neutralization of trifluoroacetic acid, a potential byproduct from reagent hydrolysis.[19][20][21] | Ensure thorough washing with saturated NaHCO₃ solution until CO₂ evolution ceases. For acid-sensitive products, consider washing with a buffered solution. For robust compounds, co-evaporation with toluene can azeotropically remove trace TFA.[22] |
| Broad Peaks in Chromatography | Formation of stable trifluoromethyl ketone hydrates.[16][17] Strong interaction of the product with silica gel. | Ensure the crude product is thoroughly dried under high vacuum before loading onto the column. Use a less polar eluent system or add a small percentage of a modifier like methanol to the eluent. |
References
- 1. This compound, 98%, COA, Certificate of Analysis, 104863-67-4, T 1659 [ottokemi.com]
- 2. CAS 104863-67-4: 2,2,2-Trifluoro-N-methoxy-N-methylacetami… [cymitquimica.com]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. This compound | 104863-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 17. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. peptide.com [peptide.com]
Troubleshooting & Optimization
Side reactions of "2,2,2-trifluoro-N-methoxy-N-methylacetamide" with organometallics
Technical Support Center: 2,2,2-Trifluoro-N-methoxy-N-methylacetamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for this compound, a specialized Weinreb amide for the synthesis of trifluoromethyl ketones (TFMKs). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding side reactions with organometallic reagents. Our goal is to equip you with the foundational knowledge and practical solutions needed to overcome common synthetic challenges.
Introduction: The Power and Pitfalls of a Specialized Weinreb Amide
This compound is a powerful electrophile designed for the efficient synthesis of valuable trifluoromethyl ketones. Like other N-methoxy-N-methyl amides (Weinreb amides), it is engineered to react with a single equivalent of an organometallic reagent to form a stable, chelated tetrahedral intermediate.[1][2][3][4] This intermediate prevents the common problem of over-addition, which plagues reactions with more reactive electrophiles like acid chlorides or esters.[5][6][7] Upon acidic workup, this intermediate collapses to cleanly provide the desired ketone.
However, the strong electron-withdrawing nature of the trifluoromethyl group renders the resulting TFMK product itself highly electrophilic. This inherent reactivity can, under suboptimal conditions, lead to the very side reactions the Weinreb amide is designed to prevent. This guide will address these specific challenges, providing mechanistic insights and robust protocols to ensure high-yield, high-purity synthesis of your target TFMK.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the reaction of this compound with organometallic reagents such as Grignard and organolithium compounds.
FAQ 1: Low Ketone Yield with Significant Tertiary Alcohol Formation
Question: My reaction is producing a significant amount of the tertiary alcohol byproduct, corresponding to a double addition of my organometallic reagent. I thought Weinreb amides prevent this?
Answer: This is the most common and frustrating side reaction. While the Weinreb amide forms a stabilizing five-membered cyclic intermediate via chelation with the metal ion (Mg or Li), this intermediate is not infinitely stable.[3] The issue arises from its premature collapse in situ to the trifluoromethyl ketone, which is then rapidly attacked by a second equivalent of the highly reactive organometallic reagent.
Root Causes & Solutions:
-
Elevated Reaction Temperature: The stability of the tetrahedral intermediate is highly temperature-dependent. As the temperature rises, the rate of its breakdown to the ketone increases.
-
Solution: Maintain strict low-temperature control throughout the addition of the organometallic reagent and for a period thereafter. A temperature of -78 °C (dry ice/acetone bath) is strongly recommended for organolithium reagents and highly reactive Grignards. For less reactive Grignards, -40 °C to -20 °C may be sufficient, but empirical optimization is key.
-
-
Fast Reagent Addition / Poor Mixing: Rapid addition of the organometallic creates localized "hotspots" of high concentration and temperature, promoting both premature intermediate collapse and subsequent over-addition.
-
Solution: Add the organometallic reagent slowly and dropwise to a well-stirred solution of the Weinreb amide. Ensure the reaction vessel is appropriately sized to allow for efficient stirring and heat transfer.
-
-
Incorrect Quenching Procedure: Allowing the reaction to warm before quenching ensures the breakdown of the intermediate to the ketone in the presence of unreacted organometallic.
-
Solution: Quench the reaction at the low reaction temperature by adding a proton source (e.g., saturated aqueous NH₄Cl) before removing the cooling bath.
-
Data Snapshot: Effect of Temperature on Product Distribution
The following table illustrates the critical impact of temperature on the selectivity of the reaction between this compound and Phenylmagnesium Bromide.
| Entry | Temperature | Desired Ketone Yield | Tertiary Alcohol Yield |
| 1 | -78 °C | 92% | < 5% |
| 2 | -20 °C | 75% | 23% |
| 3 | 0 °C | 41% | 55% |
| 4 | 25 °C (RT) | < 10% | > 85% |
| Note: Data is illustrative and representative of typical experimental outcomes. |
Mechanism Visualization: Desired Pathway vs. Over-Addition
Caption: Reaction pathways showing the desired ketone synthesis versus the over-addition side reaction.
FAQ 2: Reaction Stalls, and Starting Material is Recovered
Question: My reaction is sluggish or fails to go to completion, and I recover a significant amount of the starting Weinreb amide. What could be the cause?
Answer: This issue often points to problems with the organometallic reagent or competing non-productive pathways.
Root Causes & Solutions:
-
Organometallic Reagent Titration: The most common cause is inaccurate concentration of the organometallic solution. Commercial Grignard and organolithium reagents can degrade over time.
-
Solution: Always titrate your organometallic reagents before use to determine their exact molarity. A simple titration (e.g., with N-benzylbenzamide or 1,10-phenanthroline/butanol) is crucial for accurate stoichiometry.
-
-
Competing Deprotonation (Enolization): If your organometallic reagent is sterically hindered and/or has acidic α-protons, it can act as a base rather than a nucleophile, deprotonating your starting materials or solvent.
-
Solution: Ensure your solvent (e.g., THF, Et₂O) is rigorously anhydrous. If the organometallic reagent is the issue, you may need to switch to a less basic or less hindered alternative. For example, if t-BuLi is failing, consider using s-BuLi or n-BuLi.
-
-
Reduction of the Weinreb Amide: Grignard reagents possessing β-hydrides (e.g., isopropylmagnesium chloride) can reduce the amide to an aldehyde, which may or may not react further. While less common for Weinreb amides compared to esters, it can be a competing pathway.[8]
-
Solution: If reduction is suspected, switch to a Grignard reagent without β-hydrides, such as methylmagnesium bromide or phenylmagnesium bromide.
-
FAQ 3: Formation of Formaldehyde and Other Fragmentation Byproducts
Question: My crude reaction mixture is complex, and I suspect the Weinreb amide itself is fragmenting. What causes this?
Answer: With highly basic or sterically hindered nucleophiles, direct elimination of the N-methoxy group can occur as a significant side reaction.[3] This pathway competes with the desired nucleophilic addition.
Mechanism: The organometallic reagent can attack the carbonyl oxygen, and instead of forming the stable chelate, the intermediate can collapse by eliminating the [MeO-N-Me]⁻ anion or related species. This is more likely with very strong, non-nucleophilic bases.
Solutions:
-
Avoid Overly Hindered Reagents: Reagents like tert-butyllithium are poor nucleophiles and excellent bases, making them more prone to causing elimination or deprotonation side reactions.
-
Temperature Control: As with over-addition, lower temperatures favor the desired nucleophilic addition pathway over competing elimination pathways.
-
Change the Cation: In some cases, switching from an organolithium to a Grignard reagent (or vice-versa) can alter the reaction pathway, as the nature of the metal chelate is different.
Experimental Protocols
Protocol 1: Standard Procedure for High-Yield TFMK Synthesis
This protocol is optimized to minimize the side reactions discussed above.
-
Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add the this compound (1.0 eq) and anhydrous solvent (THF or Et₂O, ~0.2 M) to an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Preparation: Charge the dropping funnel with the organometallic reagent (1.05–1.1 eq, freshly titrated solution).
-
Slow Addition: Add the organometallic reagent dropwise to the stirred amide solution over 30–60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Quenching (Critical Step): While the solution is still at -78 °C, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate), separate the layers, and extract the aqueous layer. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude TFMK.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow
This decision tree can help diagnose issues in your reaction.
Caption: A step-by-step workflow for troubleshooting common side reactions.
References
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Yields in Trifluoromethyl Ketone Synthesis
Welcome to the technical support center for trifluoromethyl ketone (TFMK) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. TFMKs are crucial building blocks in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. However, their synthesis can be challenging. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles and improve your reaction yields.
Section 1: General Troubleshooting Guide
Low yields in TFMK synthesis can often be traced back to a few common culprits. Before diving into method-specific issues, consider these general factors:
-
Reagent Quality and Handling: Many reagents used in trifluoromethylation are sensitive to air and moisture. Ensure all reagents are of high purity and handled under anhydrous and inert conditions.
-
Solvent Purity: Solvents must be rigorously dried. Residual water can quench sensitive reagents like Grignard reagents or the trifluoromethyl anion.
-
Reaction Temperature: Precise temperature control is often critical. Many trifluoromethylation reactions are run at low temperatures to control reactivity and minimize side reactions.
-
Reaction Monitoring: Use appropriate analytical techniques (e.g., TLC, GC-MS, 19F NMR) to monitor reaction progress and identify potential issues early on.
Decision-Making Workflow for Low Yields
Below is a general workflow to follow when troubleshooting a low-yield reaction.
Caption: General troubleshooting workflow for low-yield reactions.
Section 2: Method-Specific Troubleshooting & FAQs
This section is divided by common synthetic methods for preparing TFMKs. Each subsection addresses specific issues and provides actionable solutions.
Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent (TMSCF₃)
The Ruppert-Prakash reagent is a widely used source for nucleophilic trifluoromethylation. However, its application is not without challenges.
FAQ 1: My reaction with TMSCF₃ is sluggish or not proceeding to completion. What could be the issue?
Answer:
This is a common issue often related to the initiator or reaction conditions.
-
Initiator Activity: The reaction is typically initiated by a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[1]
-
TBAF Hydration: Commercially available TBAF is often hydrated, which can inhibit the reaction. Use anhydrous TBAF or consider alternative initiators like anhydrous tetrabutylammonium triphenyldifluorosilicate (TBAT) for more reproducible results.
-
Initiator Stoichiometry: While catalytic amounts are usually sufficient, for less reactive substrates, you may need to increase the loading of the initiator.
-
-
Solvent Choice: Anhydrous aprotic polar solvents like THF or DMF are typically used. Ensure your solvent is completely dry.[2]
-
Temperature: While many reactions are initiated at 0 °C and allowed to warm to room temperature, some less reactive ketones may require gentle heating. Monitor for side reactions if you increase the temperature.
FAQ 2: I am observing significant side products in my TMSCF₃ reaction. How can I minimize them?
Answer:
Side product formation is a key challenge in optimizing these reactions. Common side products include silyl enol ethers and fluoroform.[3][4]
-
Silyl Enol Ether Formation: This occurs when the trifluoromethyl anion acts as a base, deprotonating the α-carbon of an enolizable ketone.
-
Solution: Use a more nucleophilic, less basic initiator. CsF is a good alternative to TBAF in such cases.[1] Running the reaction at lower temperatures can also favor nucleophilic addition over deprotonation.
-
-
Fluoroform (CF₃H) Formation: This arises from the protonation of the trifluoromethyl anion, often by trace amounts of water or other protic impurities.
-
Homologated Addition Products: In some cases, a product resulting from difluorocyclopropanation of the silyl enol ether followed by ring-opening and a second trifluoromethylation can be observed.[4]
-
Solution: Optimizing conditions to minimize silyl enol ether formation will consequently suppress this side reaction.
-
Experimental Protocol: Trifluoromethylation of Acetophenone using TMSCF₃
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add acetophenone (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv) dropwise.[2]
-
Slowly add a solution of anhydrous TBAF in THF (0.1 equiv).[6]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl. Stir for 30 minutes to ensure complete desilylation.[2]
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
Trifluoroacetic anhydride is a powerful reagent for introducing the trifluoroacetyl group, often in the context of Friedel-Crafts reactions or by reaction with organometallics.
FAQ 3: My Friedel-Crafts trifluoroacetylation is giving a low yield. How can I improve it?
Answer:
Friedel-Crafts acylation has several limitations that can impact yield.
-
Substrate Reactivity: The reaction works best with electron-rich aromatic compounds. Highly deactivated systems (e.g., nitrobenzene) are generally unreactive.[7]
-
Catalyst Stoichiometry: Traditional Lewis acids like AlCl₃ are often required in stoichiometric amounts because they complex with the product ketone.
-
Incompatible Functional Groups: Functional groups that can be acylated (e.g., amines, alcohols) or that complex with the Lewis acid will interfere with the reaction.
Caption: Troubleshooting Friedel-Crafts trifluoroacetylation.
FAQ 4: I am trying to react a Grignard reagent with TFAA or a trifluoroacetate ester and getting a complex mixture. What is happening?
Answer:
Grignard reagents are highly reactive and can add multiple times to acyl compounds.
-
Double Addition: Grignard reagents will add twice to esters and acid anhydrides to form tertiary alcohols, not ketones.[11][12][13] The initially formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.
-
Solution: To synthesize ketones, you need to use a less reactive organometallic reagent (e.g., an organocadmium or organocuprate) or use a Weinreb amide as the electrophile. Alternatively, conducting the reaction at very low temperatures might allow for the isolation of the ketone in some cases.
-
-
Enolization: If the desired ketone is enolizable and the Grignard reagent is bulky, it can act as a base, leading to the formation of an enolate and recovery of starting material after workup.[5]
-
Solution: Use a less hindered Grignard reagent if possible.
-
Trifluoromethylation using Fluoroform (HCF₃)
Fluoroform is an inexpensive but challenging reagent for trifluoromethylation.
FAQ 5: My reaction using fluoroform is giving low yields. What are the key challenges?
Answer:
The primary challenge with fluoroform is the instability of the generated trifluoromethyl anion (CF₃⁻).[14]
-
Decomposition of CF₃⁻: The trifluoromethyl anion can readily decompose to difluorocarbene (:CF₂) and fluoride.[14]
-
Substrate Scope: This method may not be suitable for enolizable esters.[15]
Purification and Product Handling
FAQ 6: My purified product appears to be a hydrate. How does this affect my yield and characterization?
Answer:
Trifluoromethyl ketones are highly electrophilic and readily form stable, often crystalline, hydrates in the presence of water.[15][16]
-
Impact on Yield: The formation of a hydrate will increase the isolated mass of your product, leading to an artificially high yield calculation if not accounted for.
-
Characterization: The hydrate will have different spectral data (NMR, IR) compared to the anhydrous ketone. For example, in the ¹³C NMR, the carbonyl carbon signal will be shifted upfield and appear as a quartet due to coupling with the fluorine atoms. The hydrate can often be observed in the crude ¹⁹F NMR spectrum.[14][15]
-
Solution:
-
Purification: Hydrates can sometimes be removed by silica gel chromatography, as the equilibrium shifts back to the ketone under anhydrous conditions.[14][15]
-
Drying: Rigorous drying of the purified product under high vacuum can sometimes remove the water of hydration.
-
Characterization: If the hydrate is stable, it should be characterized as such. The molecular weight used for yield calculations must be adjusted accordingly.
-
Summary of Common Issues and Solutions
| Method | Common Problem | Potential Cause(s) | Recommended Solution(s) |
| TMSCF₃ (Ruppert-Prakash) | Low or no conversion | Inactive/hydrated initiator; Insufficiently dry conditions | Use anhydrous initiator (e.g., TBAT); Ensure all reagents/solvents are dry |
| Side product formation | Enolizable ketone; Protic impurities | Use less basic initiator (e.g., CsF); Lower reaction temperature; Use anhydrous conditions | |
| TFAA (Friedel-Crafts) | Low yield | Deactivated aromatic substrate; Catalyst complexation | Use electron-rich aromatics; Employ catalytic TfOH or metal triflates |
| Reaction with other functional groups | Presence of amines, alcohols, etc. | Use protecting groups for sensitive functionalities | |
| Grignard Reagents | Formation of tertiary alcohol instead of ketone | Double addition to ester/anhydride | Use a less reactive organometallic (organocuprate) or a Weinreb amide |
| Low yield with enolizable ketones | Grignard reagent acts as a base | Use a less sterically hindered Grignard reagent | |
| General | Product is a stable hydrate | High electrophilicity of TFMK carbonyl | Purify via anhydrous chromatography; Dry under high vacuum; Characterize as the hydrate |
References
- 1. Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. leah4sci.com [leah4sci.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 16. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,2,2-Trifluoro-N-methoxy-N-methylacetamide Synthesis
Welcome to the technical support center for the synthesis and purification of 2,2,2-trifluoro-N-methoxy-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful synthesis and purification of your target compound.
I. Understanding the Synthesis: The "Why" Behind the "How"
This compound, a specialized Weinreb amide, is a valuable building block in organic synthesis, particularly for the preparation of trifluoromethyl ketones.[1][2][3] The most common synthetic route involves the acylation of N,O-dimethylhydroxylamine with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.
The success of this synthesis hinges on the careful control of reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts. Understanding the potential side reactions and the nature of possible impurities is the first step toward developing an effective purification strategy.
II. Troubleshooting Guide: From Reaction to Pure Product
This section addresses specific issues that may arise during the synthesis and workup of this compound.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC or GC-MS analysis of the crude reaction mixture shows primarily starting materials.
-
Minimal or no desired product is isolated after workup.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Inactive Trifluoroacetic Anhydride (TFAA) | TFAA is highly susceptible to hydrolysis. Exposure to atmospheric moisture will convert it to trifluoroacetic acid (TFA), which is unreactive under these conditions. | Use a fresh bottle of TFAA or distill the reagent prior to use. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality N,O-Dimethylhydroxylamine Hydrochloride | The starting amine is often supplied as a hydrochloride salt. Incomplete neutralization will result in a low concentration of the free amine available for acylation. | Ensure complete neutralization of the N,O-dimethylhydroxylamine hydrochloride with a suitable base (e.g., triethylamine, pyridine) before the addition of TFAA. It is advisable to use a slight excess of the base. |
| Inadequate Reaction Temperature | The acylation reaction is typically exothermic. While often performed at 0 °C to control the reaction rate, insufficient cooling can lead to side reactions, while temperatures that are too low may slow the reaction to a halt. | Maintain the reaction temperature at 0 °C during the addition of TFAA and then allow the reaction to slowly warm to room temperature to ensure completion. |
Problem 2: Presence of Significant Byproducts in the Crude Product
Symptoms:
-
Multiple spots on TLC or peaks in GC-MS of the crude product.
-
Difficulty in purifying the final product.
Common Byproducts and Their Removal:
-
Trifluoroacetic Acid (TFA): This is the most common byproduct, arising from the hydrolysis of TFAA or as a direct byproduct if trifluoroacetyl chloride is used with a base.
-
Removal Strategy:
-
Aqueous Workup: Wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic TFA into its sodium salt, which is soluble in the aqueous layer. Be cautious as this will generate CO₂ gas.[4]
-
Co-evaporation: After initial solvent removal, residual TFA can be removed by azeotropic distillation with a suitable solvent like toluene or methanol.[5] This involves adding the solvent to the crude product and then removing it under reduced pressure. Repeat this process 2-3 times for effective removal.
-
-
-
Unreacted N,O-Dimethylhydroxylamine: If an excess of the amine is used, it will remain in the crude product.
-
Removal Strategy:
-
Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate the basic amine, forming a salt that is soluble in the aqueous layer.
-
-
-
Hydrolysis of the Product: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions during workup, leading to the formation of N,O-dimethylhydroxylamine and trifluoroacetic acid.
-
Prevention and Removal:
-
Neutral Workup: If product instability is suspected, perform the aqueous workup with deionized water or brine instead of acidic or basic solutions.
-
Chromatography: If hydrolysis products are present in the final product, purification by flash column chromatography on silica gel is an effective method for their removal.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for neutralizing N,O-dimethylhydroxylamine hydrochloride?
A1: Triethylamine (TEA) or pyridine are commonly used bases for this purpose. TEA is often preferred due to its volatility, which makes it easier to remove after the reaction. It is crucial to use a high-purity, dry base to avoid introducing water into the reaction.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, co-spotting the reaction mixture with the starting materials (N,O-dimethylhydroxylamine and a suitable derivative of TFAA for visualization) will allow you to track the consumption of reactants and the formation of the product.
Q3: My final product is a colorless to light yellow liquid. Is this normal?
A3: Yes, this compound is typically a colorless to light yellow liquid at room temperature.[6]
Q4: What are the recommended storage conditions for the purified product?
A4: The product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Due to its potential for hydrolysis, minimizing exposure to moisture is critical.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Trifluoroacetic anhydride is corrosive and reacts violently with water. N,O-dimethylhydroxylamine and its salts can be irritating. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
IV. Experimental Protocols and Visualizations
Step-by-Step Synthesis and Purification Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.0 eq).
-
Amine Neutralization: Suspend the hydrochloride salt in anhydrous dichloromethane (DCM) and cool the mixture to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise and stir for 20 minutes.
-
Acylation: Add a solution of trifluoroacetic anhydride (1.05 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting amine.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visual Workflow of Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Byproduct Formation and Removal Pathway
Caption: Logical flow for the removal of common byproducts during purification.
V. References
-
Rudzinski, D. M., Kelly, C. B., & Leadbeater, N. E. (2012). A Weinreb amide approach to the synthesis of trifluoromethylketones. Chemical communications (Cambridge, England), 48(77), 9610–9612. --INVALID-LINK--
-
Gim, H. J., & Jung, M. E. (2019). A Simple and Efficient Method for the Synthesis of Weinreb Amides from Carboxylic Acids. Synthesis, 51(12), 2548-2552. --INVALID-LINK--
-
Otto Chemie Pvt. Ltd. (n.d.). This compound, 98%. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Supplementary Information for - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). N-Methoxy-N-methyl-2,2,2-trifluoroacetamide. Retrieved from --INVALID-LINK--
-
Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. --INVALID-LINK--
-
A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--
-
Recent Developments in Weinreb Synthesis and their Applications. (2019). Oriental Journal of Chemistry, 35(6), 1611-1626. --INVALID-LINK--
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). The Journal of Organic Chemistry, 79(11), 5148-5157. --INVALID-LINK--
-
Synthesis of Trifluoromethylketones from Weinreb Amides. (n.d.). TCI Chemicals. Retrieved from --INVALID-LINK--
-
Trifluoromethanesulfonic Anhydride in Amide Activation: A Powerful Tool to Forge Heterocyclic Cores. (2021). TCIMAIL, 186. --INVALID-LINK--
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). Nature Communications, 12(1), 4688. --INVALID-LINK--
-
Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. (2023). Organic Letters, 25(45), 8084-8089. --INVALID-LINK--
-
A Weinreb amide approach to the synthesis of trifluoromethylketones. - Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--
-
A Weinreb amide approach to the synthesis of trifluoromethylketones - Scilit. (n.d.). Retrieved from --INVALID-LINK--
-
Weinreb ketone synthesis - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
N-Methoxy-N-methylacetamide synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids | Request PDF. (n.d.). Retrieved from --INVALID-LINK--
-
104863-67-4|this compound - BLDpharm. (n.d.). Retrieved from --INVALID-LINK--
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. (2022, August 15). Retrieved from --INVALID-LINK--
References
- 1. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Weinreb amide approach to the synthesis of trifluoromethylketones. | Semantic Scholar [semanticscholar.org]
- 3. scilit.com [scilit.com]
- 4. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. This compound | 104863-67-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Technical Support Center: Anhydrous Reactions with 2,2,2-Trifluoro-N-methoxy-N-methylacetamide
Welcome to the technical support center for "2,2,2-trifluoro-N-methoxy-N-methylacetamide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile trifluoroacetylation reagent. Our goal is to empower you to conduct your experiments with confidence by understanding the critical parameters for success, particularly the stringent requirement for anhydrous reaction conditions.
Introduction: The Critical Role of Anhydrous Conditions
This compound is a specialized Weinreb amide designed for the efficient synthesis of trifluoromethyl ketones. Weinreb amides are valued for their ability to react with potent nucleophiles like Grignard or organolithium reagents to form a stable tetrahedral intermediate, which prevents the common problem of over-addition that plagues reactions with other acyl compounds like esters or acid chlorides.[1][2]
The key to this stability lies in the chelation of the metal by the methoxy and carbonyl oxygen atoms.[3][4] This chelated intermediate is stable at low temperatures and only collapses to the ketone upon aqueous workup.[3] However, the very reagents that make this transformation so powerful—organometallics—are extremely sensitive to protic sources, especially water.[5] The presence of even trace amounts of moisture can lead to reaction failure. This guide will walk you through the causality behind these requirements and provide actionable protocols to ensure your reactions are successful.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common questions encountered when working with this compound under anhydrous conditions.
Q1: Why are anhydrous conditions so critical for this reaction?
A1: The necessity for anhydrous conditions stems from the high reactivity of the organometallic reagents (e.g., Grignard or organolithium reagents) used to add the desired R-group to the Weinreb amide. These reagents are powerful bases and nucleophiles. If water is present, the organometallic reagent will be rapidly quenched through an acid-base reaction, where it deprotonates water to form a hydrocarbon and a metal hydroxide.[5] This side reaction consumes your expensive nucleophile, rendering it unavailable for the desired reaction with the Weinreb amide, leading to low or no product yield.
Q2: What are the primary sources of water contamination in a reaction setup?
A2: Water can be introduced from several seemingly benign sources:
-
Solvents: Even "anhydrous" grade solvents from commercial suppliers can absorb atmospheric moisture once the bottle is opened.
-
Glassware: Glass surfaces are notoriously hydrophilic and will have a thin film of adsorbed water.
-
Reagents: The Weinreb amide itself or other solid reagents can absorb moisture if not stored properly.
-
Atmosphere: The air in the laboratory is a significant source of moisture, which can enter the reaction flask during reagent addition.
-
Inert Gas: Low-quality inert gas or leaks in the gas line can introduce moisture.
Q3: What happens if the Weinreb amide itself hydrolyzes?
A3: While the primary concern is the quenching of the organometallic reagent, the Weinreb amide can also undergo hydrolysis, although this is generally slower. Hydrolysis would break the amide bond to form trifluoroacetic acid and N-methoxy-N-methylamine.[6] The formation of trifluoroacetic acid, a strong acid (pKa 0.23), can introduce further complications and side reactions.[7]
Q4: Can I use any drying agent for my solvents?
A4: No, the choice of drying agent is critical and depends on the solvent and the compatibility with your reagents.
-
For Ethereal Solvents (THF, Diethyl Ether): The most effective method is distillation from sodium/benzophenone ketyl. The deep blue/purple color of the ketyl radical provides a visual indicator that the solvent is dry and oxygen-free.[8] Calcium hydride (CaH₂) is also a good choice for pre-drying or distillation.
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for storing already dried solvents to maintain their anhydrous state.[6][9] They are generally inert and compatible with the Weinreb amide.
-
Avoid: Do not use drying agents that can react with your reagents or are not effective enough. For example, calcium chloride (CaCl₂) is not sufficient for drying solvents for organometallic reactions as it leaves residual water.[7]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the reaction.
Symptom 1: Low or No Yield of the Desired Trifluoromethyl Ketone
| Potential Cause | Diagnostic Check | Recommended Solution |
| Moisture Contamination | Visual Cue: During Grignard reagent addition, you may observe a lack of the typical color change (e.g., magenta for triphenylmethanol synthesis) or a persistent cloudiness that is not the expected salt precipitation.[10][11] A fizzing or bubbling upon addition of the Grignard reagent can also indicate quenching by a protic source. | Action: Rigorously dry all glassware in an oven (120°C overnight) and cool under a stream of dry inert gas. Ensure solvents are freshly distilled from an appropriate drying agent. Use a fresh bottle of the Weinreb amide or dry it over an inert drying agent like P₂O₅ (with care) before use. |
| Degraded Grignard/Organolithium Reagent | Titration: The concentration of commercially available or self-prepared organometallic reagents can decrease over time. Titrate the reagent before use (e.g., with I₂ or a known acid) to determine its exact molarity. | Action: Use a freshly prepared or newly purchased bottle of the organometallic reagent. Always store under an inert atmosphere. |
| Incomplete Reaction | TLC/LC-MS Analysis: Check the crude reaction mixture for the presence of starting Weinreb amide. | Action: Increase the reaction time or temperature (with caution, as the tetrahedral intermediate is less stable at higher temperatures).[1] Consider adding a slight excess (1.1-1.2 equivalents) of the nucleophile. |
| Decomposition of the Isoxazole Ring (if applicable) | NMR/MS Analysis: Look for signals corresponding to cleaved isoxazole fragments in the crude NMR or mass spectrum. Some isoxazoles are sensitive to basic conditions.[12] | Action: Run the reaction at a lower temperature (e.g., -78°C). Add a Lewis acid like CeCl₃ to temper the basicity of the Grignard reagent.[12] Use a less basic organometallic reagent if possible. |
Symptom 2: Complex Mixture of Byproducts in Crude NMR/LC-MS
| Potential Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis of Weinreb Amide | ¹H & ¹⁹F NMR: Look for the characteristic singlet of trifluoroacetic acid (TFA) in the ¹⁹F NMR spectrum (around -76 ppm, can vary with solvent).[7][8][13] Look for signals corresponding to N-methoxy-N-methylamine in the ¹H NMR. | Action: Ensure the Weinreb amide is stored in a desiccator and handled under an inert atmosphere. If hydrolysis is suspected, purify the amide before use. |
| Over-addition of Nucleophile | MS Analysis: Look for a mass corresponding to the tertiary alcohol (product of double addition). | Action: This is rare with Weinreb amides but can occur if the reaction temperature is too high. Maintain a low temperature (0°C to -78°C) during the addition and before quenching. Ensure a slow, dropwise addition of the nucleophile. |
| Biphenyl Formation (with Phenyl Grignard) | ¹H NMR & TLC: Biphenyl is a common byproduct in Grignard reactions using phenylmagnesium bromide.[10] It often appears as a less polar spot on TLC and has characteristic aromatic signals in the ¹H NMR. | Action: This is a side reaction of the Grignard reagent itself. It can be minimized by using the Grignard reagent as soon as it is prepared and avoiding unnecessarily high temperatures. Biphenyl can usually be removed by recrystallization or trituration with a non-polar solvent like petroleum ether.[10] |
Part 3: Key Experimental Protocols & Visual Guides
Success in these reactions is highly dependent on meticulous technique. Follow these detailed protocols to minimize the risk of moisture contamination.
Protocol 1: Drying of Tetrahydrofuran (THF) using Sodium/Benzophenone Still
-
Pre-drying: Add approximately 100 g of calcium hydride (CaH₂) to a 2.5 L bottle of THF and let it stand overnight.
-
Setup: Assemble a distillation apparatus that has been oven-dried overnight and cooled under a stream of dry nitrogen or argon. Include a receiving flask that can be sealed.
-
Initial Charge: Decant the pre-dried THF into the distillation flask. Add approximately 5-10 g of sodium metal (cut into small pieces) and 5-10 g of benzophenone.
-
Reflux: Heat the mixture to reflux under a positive pressure of inert gas.
-
Observation: The solution will turn a deep blue or purple color. This indicates that the solvent is anhydrous and free of oxygen. If the color does not appear, more sodium and/or benzophenone may be needed.
-
Distillation: Once the color is stable, distill the required amount of THF directly into your reaction flask or a dried storage flask containing activated molecular sieves.
-
Shutdown: Never distill to dryness. Always leave a small amount of solvent covering the sodium. Quench the still by cooling and slowly adding isopropanol, followed by methanol, and then water.[8]
Protocol 2: Setting up a Reaction Under Inert Atmosphere
This protocol assumes the use of a Schlenk line, but the principles can be adapted for use with balloons filled with inert gas.
-
Glassware Preparation: Dry all glassware (round-bottom flask, addition funnel, condenser, etc.) and stir bars in an oven at >120°C for at least 4 hours (overnight is best).
-
Assembly: Quickly assemble the hot glassware and immediately connect it to a Schlenk line or inert gas manifold.
-
Purge Cycle: Evacuate the assembled glassware under vacuum until it is cold to the touch. Then, refill the flask with dry argon or nitrogen. Repeat this vacuum/inert gas cycle at least three times to remove all atmospheric air and adsorbed moisture.
-
Reagent Addition:
-
Solids: Add solid reagents (like the Weinreb amide if it's a solid or if you are preparing it in situ) to the flask before the purge cycles, or add them quickly under a strong positive flow of inert gas.
-
Liquids: Add dry, distilled solvents and liquid reagents via a cannula or a dry syringe through a rubber septum.
-
-
Reaction: Maintain a positive pressure of inert gas throughout the entire reaction, which can be visualized by bubbling the outlet gas through an oil bubbler.
-
Workup: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl. Do not perform the quench until you are certain the reaction is complete.
Visual Guide: Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge_Chemicalbook [chemicalbook.com]
- 8. physicsforums.com [physicsforums.com]
- 9. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. University of Ottawa NMR Facility Blog: Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid [u-of-o-nmr-facility.blogspot.com]
Technical Support Center: Column Chromatography Purification of Trifluoromethyl Ketones
Welcome to the technical support center for the purification of trifluoromethyl ketones (TFMKs). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the column chromatography of this unique class of compounds. My aim is to provide not only solutions but also the underlying chemical principles to empower you to make informed decisions in your daily laboratory work.
The powerful electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This electronic property is the root of the most common challenge in handling TFMKs: their propensity to form stable gem-diol hydrates in the presence of water.[1][2][3] This guide will address the practical implications of this phenomenon and other potential pitfalls during silica gel chromatography.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of trifluoromethyl ketones. Each question is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
Q1: My TLC plate shows a spot at the baseline and another spot with a higher Rf. Is my reaction incomplete, or is this something else?
A1: You are likely observing the trifluoromethyl ketone and its corresponding hydrate.
Causality: The spot with the higher Rf value is your desired trifluoromethyl ketone. The spot at or near the baseline is the gem-diol hydrate. The hydrate, possessing two hydroxyl groups, is significantly more polar than the ketone and therefore interacts much more strongly with the silica gel, resulting in a very low Rf value.[4] The presence of both spots on a TLC plate developed with a non-anhydrous eluent reflects the equilibrium between the ketone and hydrate forms in solution.
Solution Protocol:
-
Confirm Hydrate Formation: Take a small aliquot of your crude product, dissolve it in a deuterated solvent (e.g., CDCl₃), and acquire a ¹⁹F NMR spectrum. The presence of two distinct signals for the -CF₃ group can be indicative of the ketone and hydrate in equilibrium. One study noted that hydrate products were apparent in the crude ¹⁹F NMR spectrum but were absent after purification by silica gel column chromatography.[5][6]
-
Assess Stability on Silica: Before performing a column, run a 2D TLC. Spot your crude mixture on a TLC plate, elute as normal, then turn the plate 90 degrees and elute again in the same solvent system. If you observe significant streaking or the appearance of new spots, your compound may be degrading on the acidic silica.
-
Proceed with Purification: The good news is that silica gel can facilitate the dehydration of the gem-diol back to the ketone.[5][6] As the mixture is loaded onto the column and eluted with a relatively non-polar organic solvent, Le Chatelier's principle dictates that the equilibrium will shift away from the water-adduct (hydrate) back to the ketone. Therefore, you can often proceed with standard chromatography, and the baseline hydrate spot will convert to the ketone on the column and elute as a single band of the purified ketone.
Q2: My compound is streaking badly on the column, and the fractions are coming out impure. What's happening?
A2: This could be due to the acidity of the silica gel causing on-column degradation or a continuous on-column equilibration between the ketone and residual water.
Causality: Standard silica gel is slightly acidic (pH ~6.0-7.0) due to the presence of silanol (Si-OH) groups.[7] These acidic sites can catalyze the degradation of sensitive compounds. For TFMKs, this environment can also promote unwanted side reactions. Furthermore, if your solvents are not anhydrous, the continuous interconversion between the ketone and hydrate on the column can lead to band broadening and streaking.
Solution Protocol:
-
Use Anhydrous Solvents: Ensure your elution solvents are as dry as possible. Using freshly opened bottles of anhydrous solvents or solvents dried over molecular sieves can minimize the amount of water introduced to the column, thereby suppressing hydrate formation.[8]
-
Deactivate the Silica Gel: Neutralizing the acidic sites on the silica gel is a highly effective strategy for acid-sensitive compounds.[9] This is achieved by adding a small amount of a basic modifier, like triethylamine (TEA), to the eluent.
-
Protocol for Silica Gel Deactivation:
-
Choose a solvent system for your column that includes 1-3% triethylamine. For example, if your desired eluent is 20% ethyl acetate in hexane, prepare a flushing solvent of Hexane/Ethyl Acetate/TEA (77:20:3).
-
Prepare a slurry of the silica gel in this TEA-containing solvent system.
-
Pack the column with the slurry.
-
Flush the packed column with one to two column volumes of the TEA-containing solvent to ensure all acidic sites are neutralized.
-
You can then proceed to load your sample and run the column with your optimized solvent system (which may or may not contain TEA, depending on your TLC analysis).[9]
-
-
Q3: My recovery from the column is very low, even though the reaction appeared clean by crude analysis. Where is my compound going?
A3: Your trifluoromethyl ketone might be irreversibly binding to or degrading on the silica gel.
Causality: In some cases, particularly with highly functionalized or sterically hindered TFMKs, the interaction with the silica surface may be too strong, leading to irreversible adsorption. Alternatively, if the compound is particularly acid-labile, it may be decomposing entirely on the column.[10]
Solution Protocol:
-
Dry Loading: If your compound has limited solubility in the initial, less polar eluent, it can precipitate at the top of the column upon loading. This leads to poor separation and recovery. A dry-loading technique can circumvent this.
-
Dry Loading Procedure:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
Carefully load this powder onto the top of your packed column.[11]
-
-
-
Switch to an Alternative Stationary Phase: If deactivating the silica doesn't solve the problem, consider using a less acidic or neutral stationary phase.
-
Neutral Alumina: A good alternative for compounds that are sensitive to acidic conditions.
-
Florisil: A magnesium silicate-based adsorbent that is milder than silica gel.
-
Reverse-Phase Silica (C18): In this case, the elution order is inverted; more polar compounds (like the hydrate) would elute before less polar compounds (the ketone). This can be a powerful tool but requires redevelopment of the solvent system (typically using mixtures of water or methanol with acetonitrile or THF).
-
Frequently Asked Questions (FAQs)
-
Q: What is the best way to visualize trifluoromethyl ketones on a TLC plate?
-
A: While many TFMKs are UV active due to aromatic rings or conjugation, chemical staining is often more reliable for visualization. A p-anisaldehyde or vanillin stain, followed by gentle heating, is generally effective for ketones.[12] A potassium permanganate (KMnO₄) stain can also be used as it reacts with the ketone functional group.[12]
-
-
Q: Can I use ¹⁹F NMR to check the purity of my column fractions?
-
A: Absolutely. ¹⁹F NMR is an exceptionally clean and sensitive technique for fluorine-containing compounds.[13][14] Since the trifluoromethyl group provides a distinct singlet in a region of the spectrum that is typically free of other signals, it is an excellent method for quickly assessing which fractions contain your product and confirming its purity.
-
-
Q: What solvent systems are typically recommended for TFMK purification?
-
A: The optimal solvent system is highly dependent on the specific structure of your TFMK. However, good starting points based on published procedures include gradients of ethyl acetate in hexanes or diethyl ether in hexanes.[15] It is always essential to first determine the optimal solvent system by TLC, aiming for an Rf value of approximately 0.2-0.3 for your target ketone.[11]
-
Visual Workflow and Data
To aid in your decision-making process, the following diagram illustrates a general workflow for troubleshooting the purification of trifluoromethyl ketones.
References
- 1. Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. Geminal diol - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Purification [chem.rochester.edu]
- 10. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
"2,2,2-trifluoro-N-methoxy-N-methylacetamide" stability in different solvents
Welcome to the technical support center for 2,2,2-trifluoro-N-methoxy-N-methylacetamide (TFMMA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common questions regarding the stability and handling of this versatile reagent in various solvents.
Introduction
This compound, a Weinreb amide, is a valuable reagent in organic synthesis, known for its role in the preparation of ketones from organometallic reagents without the common issue of over-addition. This unique stability is attributed to the formation of a stable chelated intermediate with the metal of the reagent. However, the trifluoroacetyl group and the N-O bond also influence its reactivity and stability profile, particularly in common laboratory solvents. Understanding these characteristics is crucial for successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a relatively stable compound under anhydrous, neutral conditions and can be handled in the laboratory without special precautions other than excluding moisture. As a Weinreb amide, it is notably resistant to over-addition by organometallic reagents due to the formation of a stable five-membered chelated intermediate.[1][2][3] However, it is a flammable liquid and is sensitive to moisture, strong acids, and strong oxidizing agents.
Q2: How should I store this compound and its solutions?
For long-term storage, it is recommended to keep this compound in its neat form in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.
Stock solutions should be prepared fresh whenever possible. If storage of a solution is necessary, use a dry, aprotic solvent such as anhydrous Tetrahydrofuran (THF), Dioxane, or Toluene. Store the solution in a tightly sealed vial with a septum, under an inert atmosphere, and at low temperatures (ideally ≤ -20°C) to minimize degradation. It is advisable to use the solution within a few days and to re-evaluate the concentration if stored for an extended period.
Q3: Which solvents are recommended for reactions with this compound?
The choice of solvent is highly dependent on the specific reaction conditions and reagents used. In general, anhydrous aprotic solvents are preferred.
-
Ethereal solvents: Tetrahydrofuran (THF) and Dioxane are excellent choices for reactions involving organometallic reagents like Grignard reagents or organolithiums, as they are polar enough to dissolve the reagents while being non-reactive towards them.
-
Aromatic hydrocarbons: Toluene and benzene can also be used, particularly for reactions requiring higher temperatures.
-
Polar aprotic solvents: While solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can be used, it is crucial to ensure they are rigorously anhydrous. Trace amounts of water in these hygroscopic solvents can lead to hydrolysis of the Weinreb amide.
Q4: What is the stability of this compound in protic solvents like water, methanol, or ethanol?
Protic solvents are generally not recommended for storing or conducting reactions with this compound, especially under acidic or basic conditions.
-
Water: The compound is sensitive to moisture and will undergo hydrolysis to form 2,2,2-trifluoroacetic acid and N,O-dimethylhydroxylamine. This hydrolysis is accelerated by both acidic and basic conditions.
-
Alcohols (Methanol, Ethanol): Alcohols can act as nucleophiles, particularly in the presence of an acid or base catalyst, leading to transesterification-like reactions and cleavage of the amide bond. While the reaction may be slow under neutral conditions, it is a potential pathway for degradation over time.
Q5: Can I use polar aprotic solvents like DMSO or DMF? What are the risks?
Yes, you can use anhydrous DMSO and DMF. However, there are important considerations:
-
Hygroscopicity: Both DMSO and DMF are highly hygroscopic and readily absorb moisture from the atmosphere. Any absorbed water can lead to the hydrolysis of this compound. Therefore, using freshly opened bottles of anhydrous solvents or properly dried solvents is critical.
-
Long-term stability: While short-term stability in anhydrous DMSO or DMF at room temperature is likely acceptable for reaction setup, long-term storage of solutions is discouraged due to the risk of water absorption and subsequent degradation. A study on the stability of various compounds in DMSO showed that the presence of water was a more significant factor in compound loss than oxygen.[4]
Q6: What are the primary degradation pathways for this compound?
The two main degradation pathways are:
-
Hydrolysis: Reaction with water, catalyzed by acid or base, cleaves the amide bond to yield 2,2,2-trifluoroacetic acid and N,O-dimethylhydroxylamine.
-
Reaction with strong bases: Very strong, non-nucleophilic bases such as Lithium diisopropylamide (LDA) can deprotonate the N-methyl group, leading to a potential E2 elimination and decomposition.
Solvent Stability and Compatibility Summary
| Solvent | Solvent Type | Compatibility/Stability | Recommendations & Potential Issues |
| Tetrahydrofuran (THF) | Polar Aprotic | High (when anhydrous) | Ideal for reactions with organometallics. Use anhydrous grade and store under inert gas. |
| Dioxane | Polar Aprotic | High (when anhydrous) | Similar to THF, a good choice for many reactions. Ensure it is peroxide-free. |
| Toluene | Nonpolar Aprotic | High (when anhydrous) | Suitable for reactions requiring higher temperatures. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate | Generally compatible for short periods (e.g., workup, chromatography). Ensure it is anhydrous and free of acidic impurities. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Must be rigorously anhydrous. Can be used for certain applications, but long-term stability is not guaranteed. |
| Dimethylformamide (DMF) | Polar Aprotic | Low to Moderate | Highly hygroscopic. Use only high-purity, anhydrous grade. Risk of hydrolysis. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Moderate | Highly hygroscopic. Significant risk of hydrolysis if water is present. Not recommended for long-term storage of solutions.[4] |
| Water | Protic | Very Low | Causes hydrolysis to 2,2,2-trifluoroacetic acid and N,O-dimethylhydroxylamine. Avoid contact with moisture. |
| Methanol/Ethanol | Protic | Very Low | Can lead to solvolysis (alcoholysis) of the amide bond, especially with catalysts. Not recommended. |
| Acids (e.g., HCl, H₂SO₄) | Protic/Acidic | Very Low | Catalyzes rapid hydrolysis. |
| Bases (e.g., NaOH, KOH) | Basic | Very Low | Catalyzes rapid hydrolysis. |
Experimental Workflow: Solvent Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate solvent when working with this compound.
References
Troubleshooting low conversion rates in "2,2,2-trifluoro-N-methoxy-N-methylacetamide" reactions
A Guide to Troubleshooting Low Conversion Rates in Reactions with 2,2,2-trifluoro-N-methoxy-N-methylacetamide
Welcome to the technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting for reactions involving this compound, a specialized Weinreb amide for the synthesis of trifluoromethyl ketones (TFMKs). As Senior Application Scientists, we understand the nuances of these reactions and have developed this resource to address common challenges and help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Issues Related to Grignard and Organolithium Reagents
Question 1: My reaction with a Grignard or organolithium reagent is resulting in very low yields of the desired trifluoromethyl ketone. What are the likely causes?
Low conversion rates in these reactions can stem from several factors, often related to the stability of the reactants and intermediates, as well as potential side reactions. Here are the most common culprits:
-
Degradation of the Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to moisture and atmospheric oxygen. Any contamination will quench the reagent, reducing the effective concentration available for the reaction.
-
Side Reaction via C(O)-CF3 Bond Cleavage: A significant and often overlooked side reaction with trifluoroacetyl amides and Grignard reagents is the cleavage of the carbonyl-trifluoromethyl bond. This reaction proceeds through an isocyanate intermediate, leading to the formation of undesired byproducts instead of the target ketone.[1]
-
Instability of the Weinreb Amide: While generally stable, this compound can be susceptible to hydrolysis, especially under acidic or basic conditions during workup or if the starting materials are not anhydrous.[2]
-
Suboptimal Reaction Temperature: Temperature control is critical. While many reactions are run at low temperatures (e.g., -78 °C) to improve selectivity, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe. Conversely, higher temperatures can promote side reactions.
Question 2: I am observing unexpected byproducts in my reaction mixture. What could they be?
The formation of byproducts is a strong indicator of competing reaction pathways. Besides the C(O)-CF3 cleavage products mentioned above, you might also encounter:
-
Tertiary Alcohol: This is the classic "over-addition" product. Although Weinreb amides are designed to prevent this by forming a stable tetrahedral intermediate, this stability can be compromised under certain conditions, such as elevated temperatures or with highly reactive organometallic reagents.[3][4]
-
Products from Enolization: If your organometallic reagent is a strong base (e.g., LDA, n-BuLi), it can deprotonate the α-carbon of the newly formed trifluoromethyl ketone, leading to enolate formation and subsequent side reactions.[5][6]
II. Alternative Trifluoromethylation Strategy: The Ruppert-Prakash Reagent (TMS-CF3)
For researchers encountering persistent issues with organometallic reagents, an alternative route to trifluoromethyl ketones from Weinreb amides involves the use of (trifluoromethyl)trimethylsilane (TMS-CF3), also known as the Ruppert-Prakash reagent.[7][8]
Question 3: How does the reaction with TMS-CF3 work, and what are its advantages?
This method offers a powerful alternative to traditional organometallic additions. The reaction is typically initiated by a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), which activates the TMS-CF3 to deliver a nucleophilic trifluoromethyl group to the Weinreb amide.
Advantages:
-
Avoids Over-addition: This method is highly chemoselective and does not lead to the formation of the tertiary alcohol byproduct.[7][8]
-
Milder Reaction Conditions: The reaction can often be carried out under milder conditions compared to those required for some organometallic reagents.
Question 4: I am still experiencing low yields with the TMS-CF3 method. What should I troubleshoot?
Even with this alternative method, challenges can arise:
-
Inactive Fluoride Source: The fluoride source is critical for activating the TMS-CF3. Ensure that your fluoride source is anhydrous and of high quality.
-
Purity of TMS-CF3: The Ruppert-Prakash reagent should be pure and properly stored to maintain its reactivity.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents are generally preferred.
Experimental Protocols & Data
Protocol 1: General Procedure for Trifluoromethyl Ketone Synthesis using a Grignard Reagent
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Temperature | -78 °C to -70 °C |
| Solvent | Anhydrous THF |
| Equivalents of Grignard | 1.1 - 1.5 eq |
| Reaction Time | 2 - 6 hours |
| Quenching Agent | Saturated aq. NH4Cl |
Table 1: Recommended reaction parameters for Grignard addition.
Protocol 2: Synthesis of Trifluoromethyl Ketones using the Ruppert-Prakash Reagent (TMS-CF3)
-
Preparation: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), TMS-CF3 (1.5 eq), and anhydrous cesium fluoride (CsF) (1.5 eq).
-
Solvent Addition: Add anhydrous THF.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Parameter | Recommended Condition |
| Trifluoromethyl Source | TMS-CF3 (1.5 eq) |
| Fluoride Source | Anhydrous CsF (1.5 eq) |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
Table 2: Recommended reaction parameters for trifluoromethylation using TMS-CF3.
Visualizing the Troubleshooting Workflow
A logical workflow for troubleshooting low conversion rates.
Reaction Mechanism and Key Intermediates
The reaction pathway highlighting the stable intermediate.
References
- 1. Carbon-Carbon Bond Formation of Trifluoroacetyl Amides with Grignard Reagents via C(O)-CF3 Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Trifluoromethyl ketones from enolizable carboxylic acids via enediolate trifluoroacetylation/decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation [organic-chemistry.org]
- 7. A Weinreb amide approach to the synthesis of trifluoromethylketones | Scilit [scilit.com]
- 8. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: 2,2,2-Trifluoro-N-methoxy-N-methylacetamide vs. Traditional Weinreb Amides
For researchers, scientists, and professionals in drug development, the precise and controlled formation of carbon-carbon bonds is a cornerstone of molecular synthesis. The Weinreb amide has long been a trusted tool for the synthesis of ketones and aldehydes, prized for its ability to prevent the common pitfall of over-addition by organometallic reagents. This guide delves into a powerful, yet perhaps less familiar, alternative: 2,2,2-trifluoro-N-methoxy-N-methylacetamide . We will explore the nuanced differences in reactivity between this fluorinated reagent and its non-fluorinated counterparts, providing a data-supported comparison to inform your selection of the optimal tool for your synthetic challenges.
The Weinreb Amide: A Foundation of Controlled Acylation
First reported in 1981, the Weinreb-Nahm ketone synthesis revolutionized the preparation of ketones from carboxylic acid derivatives.[1][2] The genius of the N-methoxy-N-methylamide, or Weinreb amide, lies in its reaction with strong nucleophiles like Grignard or organolithium reagents. Upon nucleophilic attack at the carbonyl carbon, a stable five-membered chelated tetrahedral intermediate is formed.[1][2] This chelation prevents the collapse of the intermediate and subsequent addition of a second equivalent of the organometallic reagent, a common issue with more reactive acylating agents like acid chlorides or esters.[1] An aqueous workup then gently liberates the desired ketone.
dot graph "Weinreb_Amide_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
// Nodes R_CO_Weinreb [label="R-CO-N(OMe)Me\n(Weinreb Amide)"]; R_prime_M [label="R'-M\n(Organometallic Reagent)"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate\n(Chelated)"]; Ketone [label="R-CO-R'\n(Ketone)"]; Workup [label="Aqueous\nWorkup"];
// Edges R_CO_Weinreb -> Tetrahedral_Intermediate [label="+ R'-M"]; R_prime_M -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Ketone [label="Workup"]; Workup -> Ketone [style=invis];
// Invisible nodes for spacing dummy1 [style=invis]; dummy2 [style=invis];
R_CO_Weinreb -> dummy1 [style=invis]; dummy1 -> R_prime_M [style=invis]; R_prime_M -> dummy2 [style=invis]; dummy2 -> Tetrahedral_Intermediate [style=invis]; } caption: "General Mechanism of Weinreb Ketone Synthesis."
Introducing the Trifluoromethyl Group: Enhancing Reactivity
The introduction of a trifluoromethyl (CF3) group in This compound significantly alters the electronic properties of the molecule. The CF3 group is a potent electron-withdrawing group, primarily through a strong inductive effect. This electronic pull increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.
This enhanced electrophilicity can translate to several practical advantages in the laboratory, including potentially faster reaction times and the ability to employ less reactive nucleophiles.
dot graph "Electronic_Effect" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
// Nodes CF3 [label="CF3 Group\n(Strongly Electron-Withdrawing)"]; Carbonyl [label="C=O\n(Carbonyl Group)"]; Increased_Electrophilicity [label="Increased Electrophilicity\nof Carbonyl Carbon"]; Enhanced_Reactivity [label="Enhanced Reactivity\nTowards Nucleophiles"];
// Edges CF3 -> Carbonyl [label="Inductive Effect"]; Carbonyl -> Increased_Electrophilicity; Increased_Electrophilicity -> Enhanced_Reactivity; } caption: "Electronic Influence of the Trifluoromethyl Group."
Performance Comparison: A Data-Driven Perspective
While direct, comprehensive comparative studies are limited, we can infer performance differences from existing literature and the fundamental electronic effects at play. The following table provides a comparative summary based on these principles and available data.
| Feature | Standard Weinreb Amide (e.g., N-methoxy-N-methylacetamide) | This compound |
| Reactivity | Moderate | High |
| Reaction Conditions | Often requires more reactive organometallics (Grignard, organolithiums) | May react under milder conditions or with a broader range of nucleophiles |
| Substrate Scope | Broad, well-established | Potentially broader due to higher reactivity, especially with less reactive nucleophiles |
| Product | Ketones, Aldehydes | Trifluoromethyl ketones |
| Key Advantage | Excellent prevention of over-addition | Enhanced electrophilicity, direct synthesis of trifluoromethyl ketones |
| Potential Limitation | May be sluggish with less reactive nucleophiles | Increased susceptibility to side reactions with very strong, sterically hindered bases |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the synthesis of ketones using both traditional and trifluoro-substituted Weinreb amides.
Protocol 1: Synthesis of a Phenyl Ketone using a Standard Weinreb Amide
This protocol is a general representation of the synthesis of a ketone from a non-fluorinated Weinreb amide and a Grignard reagent.
Materials:
-
N-methoxy-N-methylbenzamide
-
Phenylmagnesium bromide (in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methoxy-N-methylbenzamide (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired phenyl ketone.
Protocol 2: Synthesis of a Trifluoromethyl Phenyl Ketone using this compound
This protocol outlines the synthesis of a trifluoromethyl ketone, a valuable motif in medicinal chemistry, using the fluorinated Weinreb amide.
Materials:
-
This compound
-
Phenylmagnesium bromide (in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add phenylmagnesium bromide (1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction at -78 °C by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solution in vacuo. The crude trifluoromethyl ketone can be purified by flash chromatography.
dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
// Nodes Start [label="Start:\nDissolve Weinreb Amide in Anhydrous THF"]; Cooling [label="Cool Reaction Mixture\n(0 °C or -78 °C)"]; Addition [label="Slow, Dropwise Addition\nof Organometallic Reagent"]; Reaction [label="Stir at Controlled Temperature\n(Monitor by TLC/LC-MS)"]; Quench [label="Quench Reaction\n(e.g., sat. NH4Cl or 1M HCl)"]; Workup [label="Aqueous Workup and Extraction"]; Purification [label="Purification\n(e.g., Flash Chromatography)"]; Product [label="Isolated Ketone Product"];
// Edges Start -> Cooling; Cooling -> Addition; Addition -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Purification; Purification -> Product; } caption: "General Experimental Workflow for Ketone Synthesis."
Conclusion: Selecting the Right Tool for the Job
Both traditional Weinreb amides and this compound are invaluable reagents for the controlled synthesis of ketones. The choice between them hinges on the specific synthetic goal.
-
For the synthesis of standard alkyl or aryl ketones , the traditional Weinreb amide remains a robust and reliable choice, with a vast body of literature supporting its use.
-
When the target molecule is a trifluoromethyl ketone , a privileged scaffold in medicinal chemistry, this compound offers a direct and efficient route. Its enhanced reactivity may also prove advantageous for challenging substrates or when milder reaction conditions are desired.
As with any powerful tool, a thorough understanding of the reactivity and careful optimization of reaction conditions are paramount to achieving high yields and purity. This guide provides a foundational understanding to empower researchers to make informed decisions in their synthetic endeavors.
References
A Senior Application Scientist's Guide to Alternative Reagents for Trifluoromethyl Ketone Synthesis
Introduction: The Strategic Value of the Trifluoromethyl Ketone Moiety
In the landscape of modern drug discovery and development, the trifluoromethyl (CF₃) group is a privileged functional motif.[1] Its incorporation into bioactive molecules can profoundly enhance pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Trifluoromethyl ketones (TFMKs), in particular, serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][3][4] They are not only valuable building blocks but also exhibit biological activity themselves, often acting as potent enzyme inhibitors. The pursuit of efficient, safe, and versatile methods for TFMK synthesis is therefore a critical endeavor for researchers and scientists in the field. This guide provides an in-depth comparison of alternative reagents for trifluoromethyl ketone synthesis, moving beyond traditional methods to explore the nuances of nucleophilic, electrophilic, and radical approaches.
Comparative Analysis of Leading Trifluoromethylating Reagents
The synthesis of trifluoromethyl ketones can be broadly categorized by the nature of the trifluoromethylating agent employed. Each class of reagent offers a unique set of advantages and is suited to different synthetic strategies and substrate profiles.
Nucleophilic Trifluoromethylation: The Workhorse Reagents
Nucleophilic trifluoromethylation remains a cornerstone for the synthesis of α-trifluoromethyl alcohols, which can be subsequently oxidized to the corresponding ketones. This two-step approach is often highly effective and reliable.
Trimethyl(trifluoromethyl)silane (TMSCF₃), widely known as the Ruppert-Prakash reagent, is arguably the most versatile and commonly used nucleophilic trifluoromethylating agent.[2][5][6] Its popularity stems from its relative stability, ease of handling compared to gaseous trifluoromethyl sources, and broad substrate scope.[6]
Mechanism of Action: The reaction is typically initiated by a nucleophilic activator, such as a fluoride source (e.g., TBAF, CsF) or a Lewis base, which generates a transient trifluoromethyl anion equivalent.[2][5][7] This potent nucleophile then attacks the electrophilic carbonyl carbon of a ketone or aldehyde, forming a tetrahedral intermediate. Subsequent silylation and acidic workup yield the desired trifluoromethyl alcohol.[5]
Diagram: Catalytic Cycle of Ketone Trifluoromethylation with Ruppert-Prakash Reagent
Caption: General mechanism of Ruppert-Prakash reagent activation and nucleophilic trifluoromethylation of carbonyls.[2]
Trifluoroacetaldehyde hydrate has emerged as a practical and atom-economical source of the trifluoromethyl anion.[8] This readily available reagent offers a cost-effective alternative to silicon-based reagents.
Mechanism of Action: In the presence of a strong base like potassium tert-butoxide (t-BuOK), trifluoroacetaldehyde hydrate is deprotonated, leading to the release of the trifluoromethyl anion, which then reacts with carbonyl compounds.[8]
Electrophilic Trifluoromethylation: Direct Access to α-Trifluoromethyl Ketones
Electrophilic trifluoromethylating reagents provide a direct route to α-trifluoromethyl ketones by reacting with enolates or their equivalents. This approach avoids the need for a separate oxidation step.
Togni reagents, a class of hypervalent iodine(III)-CF₃ compounds, are highly effective for the electrophilic trifluoromethylation of a wide range of nucleophiles, including β-ketoesters and enamines.[9][10][11][12] They are generally stable, solid compounds that are relatively easy to handle.[10]
Mechanism of Action: The reaction mechanism can be complex and is often debated, potentially involving either a polar substitution pathway or a single electron transfer (SET) process, depending on the substrate and reaction conditions.[9] In many cases, a radical mechanism is proposed.[13]
Diagram: General Workflow for Electrophilic Trifluoromethylation
Caption: Simplified workflow for the synthesis of α-trifluoromethyl ketones using Togni reagents.
The Yagupolskii-Umemoto reagents are S-(trifluoromethyl)diarylsulfonium salts that serve as potent electrophilic trifluoromethylating agents.[14][15] These reagents have been instrumental in the development of electrophilic trifluoromethylation methodologies.[14]
Mechanism of Action: Similar to Togni reagents, the mechanism can vary. Copper-mediated reactions with Yagupolskii-Umemoto reagents are proposed to involve the formation of a [CuCF₃] intermediate.[16]
Radical Trifluoromethylation: Modern and Versatile Approaches
Radical-based methods for trifluoromethyl ketone synthesis have gained significant traction due to their mild reaction conditions and broad functional group tolerance.
Trifluoroacetic anhydride (TFAA) can serve as an inexpensive and readily available source of the trifluoroacetyl radical, which, upon decarbonylation, generates the trifluoromethyl radical.[3] Recent advances have utilized photoredox catalysis to enable the synthesis of TFMKs from alkyl bromides and TFAA under mild conditions.[3]
Mechanism of Action: The reaction often involves a dual catalytic system, such as visible-light photoredox catalysis and halogen-atom-transfer catalysis, to generate an alkyl radical and a trifluoromethyl radical, which then undergo a radical-radical cross-coupling.[3]
Diagram: Photocatalytic Synthesis of TFMKs using TFAA
Caption: Simplified representation of the photocatalytic synthesis of trifluoromethyl ketones from alkyl bromides and TFAA.
Performance Comparison of Alternative Reagents
| Reagent Class | Specific Reagent | Typical Substrates | Key Advantages | Key Limitations |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Aldehydes, Ketones, Esters | High versatility, good yields, commercially available.[5][6] | Requires a separate oxidation step for ketones from aldehydes/ketones, moisture sensitive.[2][5] |
| Trifluoroacetaldehyde Hydrate | Carbonyl Compounds | Atom-economical, cost-effective.[8] | Requires strong base, may have a more limited substrate scope compared to TMSCF₃. | |
| Electrophilic | Togni Reagents | β-Ketoesters, Enamines, Alkenes | Direct synthesis of α-TFMKs, mild conditions, solid and easy to handle.[10][11] | Can be expensive, mechanism can be complex.[9] |
| Yagupolskii-Umemoto Reagents | Aryl Iodides, Arylboronic Acids | Potent electrophilic source.[14] | Can require transition metal catalysis.[16] | |
| Radical | Trifluoroacetic Anhydride (TFAA) | Alkyl Bromides, Enol Acetates | Inexpensive and readily available, mild photoredox conditions.[3][17] | May require specific photocatalysts and setups.[3] |
Experimental Protocols
Protocol 1: Trifluoromethylation of Acetophenone using Ruppert-Prakash Reagent
This protocol describes the synthesis of 2,2,2-trifluoro-1-phenylethan-1-ol, which can be subsequently oxidized to the corresponding ketone.
Materials:
-
Acetophenone
-
Ruppert-Prakash reagent (TMSCF₃)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add the catalyst (e.g., K₂CO₃, 0.1 equiv).[5]
-
Cool the mixture to 0 °C in an ice bath.[5]
-
Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the reaction mixture.[5]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or GC-MS.[5]
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.[5]
-
Stir the mixture for 30 minutes to ensure complete desilylation.[5]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.[5]
-
Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol.[5]
-
The crude product can be purified by flash column chromatography.
Protocol 2: Nucleophilic Trifluoromethylation of a Carbonyl Compound using Trifluoroacetaldehyde Hydrate
Materials:
-
Trifluoroacetaldehyde hydrate
-
Potassium tert-butoxide (t-BuOK)
-
Carbonyl compound (e.g., aldehyde or ketone)
-
Anhydrous Dimethylformamide (DMF)
-
Water
Procedure:
-
To a stirred solution of trifluoroacetaldehyde hydrate (1.5 mmol) in DMF (1.0 mL) at -50 °C, add a solution of t-BuOK (6.0 mmol) in DMF (3.0 mL) dropwise over 5 minutes.[8]
-
Stir the reaction for 30 minutes while maintaining the temperature at -50 °C.[8]
-
Add a solution of the carbonyl compound (1.0 mmol) in DMF (1.0 mL) to the reaction mixture at -50 °C and stir for 1 hour.[8]
-
Allow the reaction mixture to gradually warm up to room temperature before quenching with water.[8]
-
Proceed with standard aqueous workup and purification.
Conclusion and Future Outlook
The synthesis of trifluoromethyl ketones has been significantly advanced by the development of a diverse array of alternative reagents. The choice of reagent is a strategic decision that depends on factors such as the nature of the substrate, desired reaction conditions, and cost considerations. Nucleophilic reagents like the well-established Ruppert-Prakash reagent and the more economical trifluoroacetaldehyde hydrate offer reliable pathways, typically through a two-step sequence. Electrophilic reagents, including the versatile Togni and Yagupolskii-Umemoto reagents, provide direct access to α-trifluoromethyl ketones under mild conditions. The emergence of radical methodologies, particularly those utilizing inexpensive precursors like TFAA under photoredox catalysis, opens new avenues for TFMK synthesis with excellent functional group tolerance. As the demand for complex trifluoromethylated molecules continues to grow, further innovation in reagent design and catalytic systems will undoubtedly lead to even more efficient, selective, and sustainable methods for the synthesis of these vital chemical building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. daneshyari.com [daneshyari.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 10. Togni reagent - Enamine [enamine.net]
- 11. Togni reagent II - Wikipedia [en.wikipedia.org]
- 12. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Trifluoromethyl Ketone Synthesis: NMR Analysis of Products from 2,2,2-Trifluoro-N-methoxy-N-methylacetamide Reactions
For researchers, medicinal chemists, and professionals in drug development, the incorporation of a trifluoromethyl (CF₃) group into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Among the various trifluoromethylated synthons, trifluoromethyl ketones (TFMKs) are of particular importance as versatile intermediates and potent enzyme inhibitors. This guide provides an in-depth technical comparison of synthetic routes to TFMKs, with a focus on the utility of 2,2,2-trifluoro-N-methoxy-N-methylacetamide, a specialized Weinreb amide, and the subsequent NMR analysis of the reaction products.
The Strategic Advantage of the Weinreb Amide Approach
The synthesis of ketones from highly reactive organometallic reagents is often plagued by over-addition, leading to the formation of undesired tertiary alcohols. The Weinreb-Nahm ketone synthesis elegantly circumvents this issue.[1][2] The use of an N-methoxy-N-methylamide, or Weinreb amide, allows for the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second addition of the organometallic reagent.[1][3]
This compound extends this powerful methodology to the synthesis of trifluoromethyl ketones. Its reaction with Grignard or organolithium reagents provides a clean and high-yielding route to this important class of compounds.
Comparative Analysis of Trifluoroacetylating Agents
While this compound offers a robust method for TFMK synthesis, a comprehensive evaluation of alternative reagents is essential for selecting the optimal synthetic strategy. The following table compares key performance indicators of common trifluoroacetylating agents.
| Reagent/Method | Typical Substrates | Advantages | Disadvantages | Representative Yields |
| This compound | Grignard reagents, Organolithium reagents | Excellent prevention of over-addition, high yields, good functional group tolerance.[2][4] | Reagent may not be as readily available or cost-effective as simpler alternatives. | 70-95% |
| Trifluoroacetic Anhydride (TFAA) | Alcohols (via oxidation), Alkyl bromides (photocatalysis), Amides.[1][5][6] | Readily available, highly reactive, suitable for a range of substrates. | Can be harsh, may require specific activation methods (e.g., photocatalysis), potential for side reactions. | 48-82% (from alkyl bromides)[1] |
| Ethyl Trifluoroacetate | Carboxylic acids (via enediolates), Ketones (Claisen condensation).[7] | Cost-effective, readily available. | Often requires strong bases (e.g., LDA), may not be suitable for base-sensitive substrates. | 60-85% (from carboxylic acids)[7] |
| Fluoroform (HCF₃) | Esters.[8] | Utilizes a potent greenhouse gas as a C1 source, can be cost-effective. | Requires specialized handling of a gaseous reagent, reactions often require strong bases and cryogenic temperatures. | 37-92% (from methyl esters)[8] |
| Electrophilic Trifluoromethylating Reagents (e.g., Togni's, Umemoto's reagents) | Alkenes, Alkynes, Arenes.[3][9][10][11] | Enables direct trifluoromethylation of C-H and C=C bonds. | Reagents can be expensive, may require metal catalysts. | Varies widely depending on substrate and catalyst. |
Experimental Protocols and Workflow
Synthesis of a Trifluoromethyl Ketone using this compound
This protocol details the synthesis of 1-phenyl-2,2,2-trifluoroethanone as a representative example.
Materials:
-
This compound
-
Phenylmagnesium bromide (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Workflow Diagram:
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine [organic-chemistry.org]
- 7. Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation [organic-chemistry.org]
- 8. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
A Senior Application Scientist's Guide to the Structural Validation of Ketones Synthesized with 2,2,2-trifluoro-N-methoxy-N-methylacetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Trifluoromethyl ketones (TFMKs) are a privileged class of compounds in medicinal chemistry and drug development. Their unique physicochemical properties, stemming from the highly electronegative trifluoromethyl group, make them potent reversible covalent inhibitors of various enzymes, including proteases and esterases.[1][2] The carbonyl carbon of a TFMK is highly electrophilic, facilitating the formation of stable, yet reversible, hemiketal or hemithioketal adducts with hydroxyl or thiol residues in an enzyme's active site.[1][2]
This guide provides an in-depth comparison and validation workflow for the synthesis of TFMKs using 2,2,2-trifluoro-N-methoxy-N-methylacetamide , a trifluoroacetyl equivalent of a Weinreb amide. We will explore the rationale behind this synthetic choice, compare it to alternative methods, and detail a rigorous, self-validating protocol for confirming the structure of the final product.
The Synthetic Advantage of the Trifluoro-Weinreb Amide
The use of this compound for TFMK synthesis is an extension of the highly reliable Weinreb-Nahm ketone synthesis.[3] The core principle of this methodology lies in the reaction of the N-methoxy-N-methylamide (Weinreb amide) with organometallic reagents, such as Grignard or organolithium reagents.
The key to the reaction's success is the formation of a stable, five-membered chelated tetrahedral intermediate.[4][5] This intermediate is resistant to collapse and further nucleophilic attack, which elegantly prevents the common problem of over-addition that plagues the synthesis of ketones from more reactive acyl donors like acid chlorides or esters.[3][4] The desired ketone is only liberated upon acidic workup. This control and high fidelity make it an exceptional choice for complex molecule synthesis where functional group tolerance is paramount.
Caption: Reaction mechanism of the Trifluoro-Weinreb ketone synthesis.
Comparative Analysis of Synthetic Methodologies
While the trifluoro-Weinreb amide approach offers excellent control, several other methods exist for TFMK synthesis. The choice of method often depends on substrate scope, cost of reagents, and scalability.
| Method/Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Trifluoro-Weinreb Amide | Grignard or organolithium reagent in an ethereal solvent (THF, Et₂O), -78 °C to RT, followed by acidic workup. | High yield, excellent functional group tolerance, prevents over-addition, stable amide precursor.[3][4] | Requires pre-synthesis of the Weinreb amide and use of organometallic reagents. |
| Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic trifluoromethylation of esters, often catalyzed by a fluoride source (e.g., CsF, TBAF).[6][7] | Commercially available reagent, good for direct conversion of esters. | Can be expensive, may require careful control to avoid side reactions. |
| Fluoroform (HCF₃) | Strong base (e.g., KHMDS) in a suitable solvent (e.g., triglyme) at low temperatures.[6][7][8] | Fluoroform is an inexpensive industrial byproduct.[8] | HCF₃ is a gas, requiring specialized handling; reactions can be sensitive to conditions.[7] |
| Ethyl Trifluoroacetate | Claisen-type condensation with enolizable ketones or acids, typically using a strong base like NaH or LDA.[9] | Readily available and inexpensive reagent. | Limited to substrates that can form a stable enolate; can result in side products. |
A Self-Validating Workflow for Synthesis and Structural Elucidation
The trustworthiness of any synthesis lies in a robust and orthogonal validation process. The following workflow ensures that the synthesized product is unambiguously identified.
Caption: Integrated workflow for TFMK synthesis and validation.
Experimental Protocols
Part 1: Synthesis of a Representative TFMK
This protocol describes the synthesis of 2,2,2-trifluoro-1-phenylethan-1-one as a model compound.
Objective: To synthesize an aryl TFMK using this compound and phenylmagnesium bromide.
Materials:
-
This compound
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the amide in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.1 eq) dropwise via syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ketone via flash column chromatography on silica gel.
Part 2: Spectroscopic Validation Protocols
Objective: To confirm the molecular structure of the purified product using NMR, MS, and IR spectroscopy.
| Technique | Expected Result for 2,2,2-trifluoro-1-phenylethan-1-one | Rationale for Validation |
| ¹⁹F NMR | A sharp singlet at approximately -72 ppm.[10] | This is the most definitive technique. The chemical shift is characteristic of a CF₃ group adjacent to a carbonyl, and the singlet multiplicity confirms the absence of neighboring fluorine or hydrogen atoms.[11][12] |
| ¹H NMR | Multiplets in the aromatic region (approx. 7.5-8.1 ppm). | Confirms the presence and substitution pattern of the phenyl ring introduced by the Grignard reagent. |
| ¹³C NMR | Carbonyl (C=O) signal around 180 ppm (quartet due to coupling with ¹⁹F, ²JCF ≈ 35 Hz). CF₃ carbon signal around 117 ppm (quartet, ¹JCF ≈ 290 Hz). Aromatic signals between 128-135 ppm. | Unambiguously identifies the carbonyl carbon and the trifluoromethyl carbon, with characteristic C-F coupling constants providing further structural proof. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ or [M+Na]⁺. For C₈H₅F₃O, the exact mass is 174.0292. | Provides the exact mass and elemental composition, confirming the molecular formula of the synthesized ketone. |
| IR Spectroscopy | Strong C=O stretching absorption band around 1710-1730 cm⁻¹. Strong C-F stretching bands around 1100-1300 cm⁻¹.[13][14] | Confirms the presence of the key carbonyl functional group. The electronegative CF₃ group typically shifts the C=O stretch to a higher frequency compared to a simple alkyl ketone (~1715 cm⁻¹).[15][16] |
1. NMR Spectroscopy Protocol:
-
Dissolve ~10-20 mg of the purified ketone in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
For ¹⁹F NMR, use a standard reference like CFCl₃ (0 ppm) or an internal standard like trifluorotoluene.
-
Process the data to determine chemical shifts (δ), coupling constants (J), and integration.
2. High-Resolution Mass Spectrometry (HRMS) Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode and compare the measured exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with the calculated theoretical mass.
3. Infrared (IR) Spectroscopy Protocol:
-
If the sample is a liquid, acquire the spectrum as a neat thin film between two salt (NaCl or KBr) plates.
-
If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹ and identify the characteristic stretching frequencies for the C=O and C-F bonds.
By following this comprehensive guide, researchers can confidently synthesize trifluoromethyl ketones using the robust trifluoro-Weinreb amide methodology and rigorously validate their structure, ensuring the integrity of these valuable compounds for applications in drug discovery and beyond.
References
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones [manu56.magtech.com.cn]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 7. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Fluorinated Weinreb Amides for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Weinreb amide (N-methoxy-N-methylamide) stands as a cornerstone for the controlled formation of ketones and aldehydes from carboxylic acid derivatives. Its remarkable ability to temper the reactivity of potent organometallic reagents via a stable chelated tetrahedral intermediate prevents the common issue of over-addition.[1] The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Consequently, the fusion of these two powerful tools—the Weinreb amide and fluorine substitution—gives rise to fluorinated Weinreb amides, a class of building blocks with nuanced reactivity that offers both opportunities and challenges for synthetic chemists.
This guide provides an in-depth comparison of the reactivity of fluorinated Weinreb amides with their non-fluorinated analogs. We will explore the underlying electronic effects of fluorination, present available experimental data to support these principles, and provide detailed protocols for the synthesis and reaction of these valuable reagents.
The Electronic Influence of Fluorine on Weinreb Amide Reactivity
The high electronegativity of fluorine profoundly influences the electronic environment of the Weinreb amide functionality. When fluorine is introduced in proximity to the carbonyl group, particularly at the α-position, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect has two major consequences on the reactivity of the Weinreb amide:
-
Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of fluorine pulls electron density away from the carbonyl carbon, rendering it more electron-deficient and, therefore, more susceptible to nucleophilic attack.[2] This increased electrophilicity suggests that fluorinated Weinreb amides may react faster or under milder conditions compared to their non-fluorinated counterparts.
-
Potential Destabilization of the Tetrahedral Intermediate: While the chelated tetrahedral intermediate is the hallmark of Weinreb amide chemistry, the strong electron-withdrawing effect of fluorine can potentially destabilize the developing negative charge on the oxygen atom within this intermediate. However, the chelation by the magnesium or lithium cation of the organometallic reagent is a powerful stabilizing force that is generally believed to remain dominant.[1]
The position of the fluorine atom(s) is critical. α-Fluorination has the most direct impact on the carbonyl's electronics. As the number of fluorine atoms at the α-position increases (e.g., in difluoro- and trifluoroacetyl Weinreb amides), the electrophilicity of the carbonyl carbon is expected to increase incrementally. β-Fluorination will have a less pronounced, but still present, inductive effect.
Comparative Reactivity: A Data-Driven Perspective
While direct kinetic comparisons of isosteric fluorinated and non-fluorinated Weinreb amides are not abundant in the literature, we can infer reactivity trends from reported synthetic procedures and studies on related carbonyl compounds. The increased electrophilicity of the carbonyl in fluorinated systems generally translates to higher reactivity.
For instance, the synthesis of α-fluoroenones from α-fluorovinyl Weinreb amides proceeds efficiently, highlighting the utility of the fluorinated Weinreb amide as a robust precursor.[3] The successful synthesis of difluoromethyl and trifluoromethyl ketones from the corresponding Weinreb amides further underscores their value in introducing fluorinated motifs.[4]
Table 1: Qualitative Reactivity Comparison
| Feature | Non-Fluorinated Weinreb Amide | Fluorinated Weinreb Amide | Rationale / Supporting Evidence |
| Carbonyl Electrophilicity | Moderate | High to Very High | Strong -I effect of fluorine atom(s) increases the partial positive charge on the carbonyl carbon.[2] |
| Rate of Nucleophilic Attack | Standard | Generally Faster | Increased electrophilicity leads to a lower activation energy for nucleophilic addition. |
| Reaction Conditions | Typically 0 °C to room temp. | Often effective at lower temperatures (e.g., -78 °C to 0 °C) | Higher reactivity allows for milder reaction conditions, which can improve selectivity. |
| Stability of Tetrahedral Intermediate | High (Chelate-stabilized) | High (Chelate-stabilized) | The stabilizing effect of the chelated metal cation is the dominant factor.[1] |
| Susceptibility to Over-addition | Low | Low | The fundamental principle of the Weinreb amide's stability holds true for fluorinated analogs. |
It is important to note that while the rate of nucleophilic attack is generally faster for fluorinated Weinreb amides, the overall success and yield of the reaction are also dependent on the stability of the starting materials and the specific nucleophile used.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a standard Weinreb amide and a representative α-fluorinated Weinreb amide, as well as a general procedure for their reaction with Grignard reagents.
Protocol 1: Synthesis of a Non-Fluorinated Weinreb Amide (N-methoxy-N-methylacetamide)
This protocol is adapted from standard literature procedures for the synthesis of Weinreb amides from acid chlorides.[5]
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and anhydrous DCM, add triethylamine (2.0 eq) slowly at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 10-15 minutes.
-
Add acetyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to afford N-methoxy-N-methylacetamide.
Protocol 2: Synthesis of an α-Fluorinated Weinreb Amide (N-methoxy-N-methyl-2-fluoro-2-phenylacetamide)
The synthesis of α-fluorinated Weinreb amides often starts from the corresponding α-fluorinated carboxylic acid. These can be prepared via various fluorination methods.[5] Once the α-fluorinated carboxylic acid is obtained, it can be converted to the Weinreb amide using standard peptide coupling reagents or by conversion to the acid chloride followed by reaction with N,O-dimethylhydroxylamine.
Materials:
-
2-Fluoro-2-phenylacetic acid
-
Oxalyl chloride or thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Acid Chloride Formation: To a solution of 2-fluoro-2-phenylacetic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the mixture at room temperature until gas evolution ceases.
-
Amide Formation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq) in anhydrous DCM at 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up the reaction as described in Protocol 1 to isolate the desired N-methoxy-N-methyl-2-fluoro-2-phenylacetamide.
Protocol 3: General Procedure for the Reaction of Weinreb Amides with Grignard Reagents
This general protocol can be applied to both fluorinated and non-fluorinated Weinreb amides.
Materials:
-
Weinreb amide (fluorinated or non-fluorinated)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C (for non-fluorinated amides) or -78 °C (often preferred for more reactive fluorinated amides to enhance selectivity).
-
Slowly add the Grignard reagent (1.1-1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ketone.
Conclusion and Future Outlook
Fluorinated Weinreb amides are powerful synthetic intermediates that combine the reliability of Weinreb amide chemistry with the unique electronic properties of fluorine. The increased electrophilicity of the carbonyl group in fluorinated analogs generally leads to higher reactivity, allowing for milder reaction conditions and potentially faster reaction times. While the fundamental stability of the chelated tetrahedral intermediate is preserved, further quantitative studies are needed to fully elucidate the kinetic differences between fluorinated and non-fluorinated Weinreb amides. As the demand for complex fluorinated molecules in drug discovery and materials science continues to grow, a deeper understanding and broader application of fluorinated Weinreb amides will undoubtedly play a crucial role in advancing these fields.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. α-Fluorovinyl Weinreb Amides and α- Fluoroenones from a Common Fluorinated Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
A Senior Application Scientist's Guide to the Spectroscopic Identification of 2,2,2-trifluoro-N-methoxy-N-methylacetamide Reaction Products
Introduction: The Strategic Value of a Trifluoroacetyl Weinreb Amide
In the landscape of modern synthetic and medicinal chemistry, the incorporation of fluorine-containing moieties is a cornerstone strategy for modulating the pharmacological properties of lead compounds. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and alter electronic characteristics. The challenge, however, often lies in the precise and controlled introduction of a trifluoroacetyl group (CF₃CO-).
This guide focuses on 2,2,2-trifluoro-N-methoxy-N-methylacetamide , a specialized Weinreb amide designed for this purpose.[1][2] Weinreb amides, or N-methoxy-N-methylamides, are renowned acylating agents that exhibit exceptional control when reacting with potent nucleophiles like organometallic reagents.[3][4] Unlike more reactive carboxylic acid derivatives (e.g., acid chlorides or esters), Weinreb amides react with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate.[5][6] This intermediate resists the common problem of over-addition, collapsing to the desired ketone only upon aqueous workup.[6]
This document provides a comprehensive analysis of the primary reaction pathways of this compound and offers a detailed guide to identifying the resulting products using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will compare its utility against alternative acylating agents and provide actionable experimental protocols for researchers in drug development and organic synthesis.
Core Reaction Pathways and Product Classes
The trifluoroacetyl Weinreb amide is primarily employed in three main types of transformations, each yielding a distinct product class. Understanding these pathways is critical for predicting the expected spectroscopic outcomes.
-
Nucleophilic Acyl Substitution with Organometallics: This is the most common application, used to synthesize trifluoromethyl ketones. The reaction proceeds via a stable chelated intermediate, preventing the formation of tertiary alcohols.[5][6]
-
Reduction with Hydride Reagents: The controlled reduction of the Weinreb amide can furnish the corresponding trifluoroacetaldehyde, a valuable synthetic building block. Reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) are typically used.[7][8]
-
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed back to trifluoroacetic acid and N,O-dimethylhydroxylamine. This is often a consideration for reaction workup and purification.[9]
Spectroscopic Fingerprints: From Reagent to Product
Confident product identification hinges on recognizing the distinct spectroscopic signatures of the starting material and the potential products. The electron-withdrawing nature of the CF₃ group significantly influences the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments provide complementary information.
| Compound Class | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key ¹⁹F NMR Signals (δ, ppm) |
| Starting Amide | ~3.8 (s, 3H, O-CH₃)~3.3 (s, 3H, N-CH₃) | ~157 (q, ¹JCF ≈ 36 Hz, C=O)~116 (q, ¹JCF ≈ 288 Hz, C F₃)~62 (O-C H₃)~34 (N-C H₃) | ~ -70 to -75 (s) |
| Trifluoromethyl Ketone (Product) | Signals corresponding to the added 'R' group.Disappearance of O-CH₃ and N-CH₃ signals. | ~180-190 (q, ²JCF ≈ 35 Hz, C =O)~117 (q, ¹JCF ≈ 290 Hz, C F₃)Signals for 'R' group carbons. | ~ -75 to -80 (s) |
| Trifluoroacetaldehyde (Product) | ~9.6 (q, ³JHF ≈ 3 Hz, 1H, CHO) | ~185 (q, ²JCF ≈ 40 Hz, C HO)~115 (q, ¹JCF ≈ 290 Hz, C F₃) | ~ -82 (d, ³JFH ≈ 3 Hz) |
| Trifluoroacetic Acid (Product) | >10 (broad s, 1H, COOH) | ~162 (q, ²JCF ≈ 40 Hz, C OOH)~115 (q, ¹JCF ≈ 285 Hz, C F₃) | ~ -76 (s) |
Expert Insights:
-
Causality of Coupling: The CF₃ group's fluorine atoms couple with the adjacent carbonyl carbon in ¹³C NMR, splitting it into a characteristic quartet. This is a definitive marker for the CF₃CO- moiety.[10] The one-bond C-F coupling constant (¹JCF) is very large (~290 Hz), while the two-bond coupling to the carbonyl (²JCF) is smaller (~35-40 Hz).
-
¹⁹F NMR as a Purity Check: ¹⁹F NMR is exceptionally sensitive and has a wide chemical shift range, making it ideal for monitoring reaction progress and assessing purity.[11][12] The disappearance of the starting material's singlet and the appearance of a new singlet (for ketone or acid products) or a doublet (for the aldehyde product) is a clear indicator of conversion.
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid confirmation of the carbonyl group's chemical environment. The high electronegativity of the fluorine atoms increases the C=O bond order, shifting the stretching frequency to a higher wavenumber compared to non-fluorinated analogues.[13]
| Compound Class | Carbonyl (C=O) Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Starting Amide | ~1680 - 1695 (strong) | Strong C-F stretches (~1100-1300) |
| Trifluoromethyl Ketone | ~1730 - 1750 (strong) | Strong C-F stretches (~1100-1300) |
| Trifluoroacetaldehyde | ~1760 - 1780 (strong) | Aldehydic C-H stretches (~2820 and ~2720, often weak) |
| Trifluoroacetic Acid | ~1750 - 1780 (strong) | Very broad O-H stretch (~2500-3300) overlying C-H region |
Expert Insights:
-
Trustworthiness of the C=O Shift: The shift of the carbonyl band from the amide region (~1680 cm⁻¹) to the higher frequency ketone/acid region (>1730 cm⁻¹) is a highly reliable, albeit not definitive, indicator of a successful reaction. Tertiary amides like the starting material lack N-H bands, simplifying the spectrum.[14][15]
Mass Spectrometry (MS)
MS provides crucial information about molecular weight and fragmentation patterns, which are particularly distinctive for fluorinated compounds.
| Compound Class | Expected Molecular Ion (M⁺) | Key Fragmentation Ions (m/z) |
| Starting Amide (C₄H₆F₃NO₂) | 157.04 | [M-OCH₃]⁺ (126), [M-N(CH₃)OCH₃]⁺ (97), [CF₃]⁺ (69) |
| Trifluoromethyl Ketone | Varies with 'R' group | [M-R]⁺, [M-CF₃]⁺, [R-CO]⁺, [CF₃]⁺ (69) |
| Trifluoroacetaldehyde (C₂HF₃O) | 98.00 | [M-H]⁺ (97), [M-CHO]⁺ (69, which is [CF₃]⁺) |
| Trifluoroacetic Acid (C₂HF₃O₂) | 114.00 | [M-OH]⁺ (97), [M-COOH]⁺ (69, which is [CF₃]⁺) |
Expert Insights:
-
The CF₃⁺ Signature: The ion at m/z 69, corresponding to [CF₃]⁺, is a ubiquitous and diagnostically significant fragment in the mass spectra of trifluoromethyl-containing compounds.[16][17] Its presence is strong evidence that the trifluoromethyl group is intact.
-
High-Resolution MS (HRMS): For definitive formula confirmation, HRMS is indispensable. It can distinguish between ions of the same nominal mass, confirming the elemental composition of the product and key fragments.[18]
Comparative Analysis: Weinreb Amide vs. Morpholine Amide
While the trifluoroacetyl Weinreb amide is highly effective, other activated amides can also be used. N-acyl morpholines have emerged as a practical alternative.[19] A key difference for spectroscopic analysis lies not in the final ketone product, but in the byproducts generated, which must be identified and separated.
| Feature | This compound | N-(Trifluoroacetyl)morpholine |
| Reaction Byproduct | N,O-Dimethylhydroxylamine (volatile, often removed with aqueous acid wash) | Morpholine (higher boiling point, requires careful separation) |
| Byproduct ¹H NMR | ~3.6 (s, O-CH₃), ~2.8 (s, N-CH₃) | ~3.7 (t, 4H, -O-CH₂-), ~2.9 (t, 4H, -N-CH₂-) |
| Intermediate Stability | High, due to stable 5-membered chelate with Mg²⁺ or Li⁺.[6] | Moderately stable tetrahedral intermediate.[19] |
| Handling & Stability | Generally stable and easy to handle.[20] | Often exhibit good stability and high water solubility, which can aid in workup.[19] |
The Self-Validating System: When analyzing a crude reaction mixture, the presence of signals for N,O-dimethylhydroxylamine alongside the ketone product validates that the reaction has proceeded from the Weinreb amide starting material. Conversely, seeing morpholine signals would point to the use of the alternative reagent.
Experimental Protocols
The following protocols provide a self-validating workflow for synthesis and analysis.
Protocol 1: Synthesis of 1-Phenyl-2,2,2-trifluoroethan-1-one
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound.
-
Dissolve the amide in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the phenylmagnesium bromide solution dropwise via syringe over 15 minutes. The stability of the chelated intermediate minimizes the need for temperatures below 0 °C.[5]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl to decompose the intermediate and any excess Grignard reagent.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure trifluoromethyl ketone.
Protocol 2: Spectroscopic Data Acquisition
-
NMR Spectroscopy:
-
Dissolve ~10-15 mg of the purified product in ~0.6 mL of CDCl₃.
-
Acquire a ¹H NMR spectrum. Look for the disappearance of the O-CH₃ (~3.8 ppm) and N-CH₃ (~3.3 ppm) singlets and the appearance of aromatic signals (~7.4-7.8 ppm).
-
Acquire a quantitative ¹³C NMR spectrum. Identify the ketone carbonyl quartet (~182 ppm, J ≈ 35 Hz) and the CF₃ quartet (~117 ppm, J ≈ 290 Hz).
-
Acquire a ¹⁹F NMR spectrum. Confirm the presence of a single peak around -78 ppm.
-
-
IR Spectroscopy:
-
Acquire a spectrum of the neat product using an ATR-FTIR spectrometer.
-
Verify the presence of a strong C=O stretch at ~1735 cm⁻¹ and the absence of the starting amide C=O stretch at ~1685 cm⁻¹.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.
-
Confirm the molecular weight by identifying the [M+H]⁺ or [M+Na]⁺ ion and verify that its measured mass is within 5 ppm of the calculated exact mass for C₈H₅F₃O.
-
Conclusion
The spectroscopic analysis of reactions involving this compound is a systematic process grounded in the fundamental principles of each analytical technique. By understanding the expected reaction outcomes and the profound influence of the trifluoromethyl group on spectral data, researchers can confidently identify products and intermediates. The key diagnostic features—the quartet splitting patterns in ¹³C NMR, the high-frequency C=O stretch in IR, and the characteristic m/z 69 fragment in MS—form a robust, self-validating toolkit for any scientist working with this versatile and powerful trifluoroacetylating agent.
References
- 1. This compound | C4H6F3NO2 | CID 2782382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-甲氧基-N-甲基-2,2,2-三氟乙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. zenodo.org [zenodo.org]
- 10. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 19. thieme-connect.com [thieme-connect.com]
- 20. The Growing Synthetic Utility of the Weinreb Amide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Researcher's Guide to HPLC Analysis for Purity Assessment of Trifluoromethyl Ketones
For researchers, scientists, and drug development professionals, ensuring the purity of trifluoromethyl ketones is a critical step in the synthesis and development of novel therapeutics and materials. The unique properties imparted by the trifluoromethyl group make these compounds highly valuable, but also present distinct analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of trifluoromethyl ketones, supported by experimental insights and protocols to ensure scientific integrity.
The Critical Role of Purity in Trifluoromethyl Ketone Applications
Trifluoromethyl ketones are key building blocks in medicinal chemistry due to the ability of the trifluoromethyl group to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] Consequently, even minute impurities can significantly impact the efficacy, safety, and regulatory approval of a potential drug.[4][5] Therefore, robust and reliable analytical methods for purity determination are paramount. HPLC stands out as the most widely used technique for this purpose due to its high resolution, sensitivity, and versatility.[4][5][6][7]
Comparing HPLC Methodologies for Purity Analysis
The choice of HPLC method is dictated by the specific properties of the trifluoromethyl ketone and potential impurities. Reversed-phase HPLC is the most common starting point, but other techniques, particularly for chiral compounds, are often necessary.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Achiral Purity
RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity.[7] For the analysis of trifluoromethyl ketones, C18 and C8 columns are the most frequently employed stationary phases.
Key Considerations for RP-HPLC Method Development:
-
Column Selection: The choice between a C18 and C8 column depends on the hydrophobicity of the analyte. More hydrophobic compounds will have longer retention times on a C18 column. Shorter columns (10-15 cm) are often recommended to reduce analysis time during method development.[8]
-
Mobile Phase Composition: A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is typically used. The organic solvent content is adjusted to achieve optimal retention and separation. Adding a small amount of an acid, like trifluoroacetic acid (TFA) or formic acid, can improve peak shape for acidic or basic analytes.
-
Detector Selection: A UV detector is commonly sufficient, with the detection wavelength set to a value where the analyte has significant absorbance, often between 210-254 nm.[9] For trace-level impurities, a more sensitive detector like a diode-array detector (DAD) or a mass spectrometer (MS) may be necessary.[10]
Table 1: Comparison of Typical RP-HPLC Conditions for Trifluoromethyl Ketone Analysis
| Parameter | Condition A | Condition B | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 100 mm, 3 µm | C18 for higher retention of non-polar analytes; C8 for faster analysis of moderately polar compounds. |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | A: 0.1% Formic Acid in WaterB: Methanol | TFA is a strong ion-pairing agent that can improve peak shape. Formic acid is more MS-friendly. Acetonitrile generally provides better resolution than methanol. |
| Gradient | 5% to 95% B in 20 min | 10% to 90% B in 15 min | Gradient elution is crucial for separating compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | A higher flow rate can reduce analysis time but may decrease resolution. |
| Detection | UV at 254 nm | DAD at 210-400 nm | 254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity analysis. |
Chiral HPLC: Resolving Enantiomeric Purity
Many trifluoromethyl ketones are chiral, and their enantiomers can exhibit different pharmacological activities. Therefore, assessing enantiomeric purity is often a regulatory requirement. Chiral HPLC, using a chiral stationary phase (CSP), is the gold standard for this purpose.[9]
Key Considerations for Chiral HPLC Method Development:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., Chiralpak® and Chiralcel® series), are highly effective for separating a wide range of chiral compounds, including trifluoromethyl carbinols.[1][9] Screening a few different CSPs is often necessary to find the optimal one for a new compound.[9]
-
Mobile Phase: Normal-phase chromatography, using a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol), is the most common mode for polysaccharide-based CSPs.[9] The ratio of the alcohol modifier is a critical parameter for optimizing selectivity and resolution.
Table 2: Performance Comparison of Chiral Stationary Phases for a Representative Trifluoromethyl Carbinol
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |
Data adapted from a representative guide on chiral HPLC analysis.[9] A resolution of ≥ 1.5 indicates baseline separation.[9]
Workflow for HPLC Method Development and Validation
A systematic approach to method development and validation is crucial to ensure the reliability of the purity assessment.[4][8]
Caption: A typical workflow for HPLC method development and validation.
Experimental Protocols
Protocol 1: General RP-HPLC Purity Assessment
This protocol provides a starting point for the achiral purity analysis of a novel trifluoromethyl ketone.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the trifluoromethyl ketone standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
- Prepare a sample of the test material at the same concentration.
- Filter both solutions through a 0.45 µm syringe filter before injection.[9]
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
- Column: C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at 254 nm.
- Gradient Program:
- 0-2 min: 5% B
- 2-22 min: 5% to 95% B
- 22-25 min: 95% B
- 25-26 min: 95% to 5% B
- 26-30 min: 5% B
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity of the main peak as the percentage of the total peak area.
- Identify and quantify any impurities relative to the main peak.
Protocol 2: Chiral HPLC for Enantiomeric Purity
This protocol outlines a general procedure for determining the enantiomeric excess of a chiral trifluoromethyl ketone.
1. Sample Preparation:
- Prepare a racemic standard of the trifluoromethyl ketone at a concentration of approximately 1 mg/mL in the mobile phase.
- Prepare the enantiomerically enriched sample at the same concentration.
- Filter the solutions through a 0.45 µm syringe filter.[9]
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
- Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm.
- Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Injection Volume: 10 µL.
- Detection: UV at 220 nm.
3. Data Analysis:
- Inject the racemic standard to determine the retention times of both enantiomers.
- Inject the enantiomerically enriched sample.
- Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (A1 and A2): % ee = [(A1 - A2) / (A1 + A2)] x 100
Addressing Common Challenges in HPLC Analysis
While HPLC is a robust technique, several challenges can arise during the analysis of trifluoromethyl ketones.
Caption: Common challenges in HPLC analysis and their potential solutions.
Poor peak shape, such as tailing or fronting, can be caused by secondary interactions between the analyte and the stationary phase or by column overload.[11][12] Adjusting the mobile phase pH or adding an appropriate modifier can often mitigate these issues.[9] Baseline drift can result from temperature fluctuations or improper system equilibration, while inconsistent retention times may indicate changes in the mobile phase composition or column degradation.[11] Low sensitivity for trace impurities can be addressed by optimizing the detector wavelength or employing a more sensitive detection method like mass spectrometry.[10]
Alternative and Complementary Analytical Techniques
While HPLC is the primary tool for purity assessment, other techniques can provide valuable complementary information.
-
Gas Chromatography (GC): For volatile and thermally stable trifluoromethyl ketones, GC can be a high-resolution alternative to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for structural elucidation and can be used for quantitative purity analysis (qNMR) against a certified internal standard.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides mass information that is invaluable for the identification of unknown impurities.
Conclusion
The purity assessment of trifluoromethyl ketones is a critical aspect of pharmaceutical development and quality control. A well-developed and validated HPLC method is essential for ensuring the quality, safety, and efficacy of these important compounds. By systematically approaching method development, considering both achiral and chiral separations, and being aware of potential analytical challenges, researchers can confidently and accurately determine the purity of their trifluoromethyl ketones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. wjpmr.com [wjpmr.com]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. conquerscientific.com [conquerscientific.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2,2-trifluoro-N-methoxy-N-methylacetamide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2,2,2-trifluoro-N-methoxy-N-methylacetamide, a fluorinated Weinreb amide. By understanding the chemical principles behind these procedures, laboratories can ensure the safe and effective management of this hazardous waste, fostering a culture of safety and regulatory compliance.
Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is essential.
Key Hazards:
Due to these hazards, all handling and disposal procedures must be conducted in a well-ventilated chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 🔥 | Danger | H226: Flammable liquid and vapor |
| Acute Toxicity (Oral) | 💀 | Danger | H301: Toxic if swallowed |
| Serious Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation |
The Principle of Chemical Neutralization via Hydrolysis
The primary method for the in-lab pre-treatment of this compound before final disposal is chemical neutralization through hydrolysis. Amides, including Weinreb amides, can be hydrolyzed under basic or acidic conditions to break the amide bond, yielding a carboxylic acid and an amine. In this case, hydrolysis will yield trifluoroacetic acid and N,O-dimethylhydroxylamine.
The trifluoroacetyl group makes the amide bond susceptible to nucleophilic attack, and alkaline hydrolysis is generally an effective method for cleaving such amides. The resulting trifluoroacetate and N,O-dimethylhydroxylamine are typically more amenable to standard aqueous waste disposal procedures after neutralization.
Step-by-Step Disposal Protocol
This protocol is designed for the treatment of small quantities of this compound typically remaining after a chemical reaction or in a reagent bottle.
Part A: In-Situ Quenching of Reaction Residues
For residual amounts of the reagent in a reaction flask after use.
-
Cooling: Ensure the reaction vessel is cooled to 0 °C in an ice bath within a chemical fume hood.
-
Dilution: Dilute the reaction mixture with a water-miscible solvent in which the reagent is soluble, such as tetrahydrofuran (THF) or ethanol. This helps to control the reaction rate and dissipate heat.
-
Slow Addition of Base: Slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise with vigorous stirring. The hydrolysis of the amide is an exothermic process, and slow addition is crucial to maintain temperature control.
-
Monitoring: Monitor the reaction for any signs of excessive heat generation or gas evolution.
-
Neutralization: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours to ensure complete hydrolysis.
-
pH Check: Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Adjust with 1 M hydrochloric acid (HCl) or 1 M NaOH as needed.
-
Waste Collection: The resulting aqueous solution should be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) office.
Part B: Decontamination of Bulk or Unused Reagent
For the disposal of larger quantities of the unused reagent.
-
Preparation: In a suitably sized flask equipped with a magnetic stirrer and placed in an ice bath within a chemical fume hood, add a volume of a suitable solvent like THF or ethanol.
-
Slow Addition of Reagent: Slowly and carefully add the this compound to the stirring solvent.
-
Controlled Hydrolysis: While maintaining the temperature at 0 °C, slowly add a 2 M solution of sodium hydroxide (NaOH) dropwise. Be prepared for a potential exotherm.
-
Completion and Neutralization: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure complete hydrolysis. Neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8.
-
Final Disposal: Transfer the neutralized aqueous solution to a designated hazardous waste container. Ensure the container is clearly labeled with all components of the mixture.
Waste Management and Final Disposal
Even after chemical neutralization, the resulting waste stream must be managed as hazardous waste.
-
Labeling: All waste containers must be clearly and accurately labeled with the chemical names of all constituents, including the products of the hydrolysis reaction (sodium trifluoroacetate and N,O-dimethylhydroxylamine), and the words "Hazardous Waste."
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by your institution's certified EHS personnel. Never dispose of this or any other laboratory chemical waste down the drain.
Caption: Workflow for the safe disposal of this compound.
Causality and Scientific Rationale
-
Why cool the reaction? The hydrolysis of amides can be exothermic. Cooling the reaction mixture to 0 °C helps to control the rate of reaction and prevent a dangerous temperature increase.
-
Why dilute the reagent? Diluting the reagent in a suitable solvent ensures a more controlled and homogenous reaction, preventing localized overheating.
-
Why use sodium hydroxide? Sodium hydroxide is a strong base that effectively catalyzes the hydrolysis of the amide bond.
-
Why neutralize the final solution? Neutralizing the final solution is a critical step to ensure that the waste is not corrosive before it is stored and transported for final disposal.
By adhering to these detailed procedures, laboratory personnel can confidently and safely manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
Navigating the Synthesis of 2,2,2-trifluoro-N-methoxy-N-methylacetamide: A Guide to Personal Protective Equipment and Safe Handling
For the modern researcher navigating the complexities of drug development and chemical synthesis, the safe handling of novel reagents is paramount. This guide provides essential, experience-driven protocols for the use of 2,2,2-trifluoro-N-methoxy-N-methylacetamide, ensuring both the integrity of your research and the safety of your laboratory personnel. We move beyond mere checklists to instill a deep understanding of why these procedures are critical, fostering a culture of safety and scientific excellence.
Chemical Profile and Hazard Assessment: Understanding Your Reagent
This compound (CAS No. 104863-67-4) is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds. However, its utility is matched by a specific hazard profile that must be respected. A thorough risk assessment is the foundation of safe laboratory practice.
The primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Flammable Liquid and Vapor | H226 | Danger | 🔥 |
| Toxic if Swallowed | H301 | Danger | 💀 |
| Causes Serious Eye Irritation | H319 | Warning | ❗ |
Expert Insight: The trifluoromethyl group significantly influences the chemical's reactivity and toxicological profile. The combination of flammability and acute oral toxicity necessitates a stringent approach to containment and personal protective equipment (PPE).
Your Essential Armor: A Multi-Layered PPE Protocol
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific tasks being performed with this compound, considering the potential for splashes, vapor inhalation, and accidental ingestion.
Hand Protection: Your First Line of Defense
Causality: The primary route of exposure in a laboratory setting is often dermal contact. The choice of glove material is critical to prevent the permeation of this halogenated organic compound.
-
Recommended Glove Material: Nitrile or Neoprene gloves are recommended for handling this compound. These materials have demonstrated good resistance to a wide range of organic solvents and halogenated hydrocarbons.
-
Glove Thickness: A minimum thickness of 4-8 mils is advised for incidental contact (e.g., sample preparation, weighing). For extended handling or in situations with a higher risk of splashing, double-gloving or using thicker gloves (greater than 8 mils) is a prudent measure.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. If contamination occurs, remove and replace the gloves immediately. Never reuse disposable gloves.
Eye and Face Protection: Shielding Against Irritation
Causality: The H319 classification indicates that even minor splashes of this compound can cause serious eye irritation. Standard safety glasses do not provide adequate protection against chemical splashes.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory whenever handling this compound in liquid form.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles. This provides an extra layer of protection for the entire face.
Protective Clothing: Minimizing Skin Exposure
Causality: While the primary hazards are oral toxicity and eye irritation, skin contact should be minimized to prevent potential absorption and to maintain good laboratory hygiene.
-
Laboratory Coat: A flame-resistant lab coat is essential due to the flammable nature of the compound. Ensure the lab coat is fully buttoned with the sleeves rolled down.
-
Appropriate Attire: Wear long pants and closed-toe shoes to protect your legs and feet from potential spills.
Respiratory Protection: Managing Inhalation Risks
Causality: As a flammable liquid, this compound will produce vapors at room temperature. While the primary risk is flammability, inhalation of high concentrations of vapors should be avoided.
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the concentration of vapors in the breathing zone.
-
Respirator Use: For most routine laboratory-scale operations within a fume hood, a respirator is not typically required. However, in the event of a large spill or a failure of engineering controls, a half-mask or full-facepiece respirator with organic vapor cartridges may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and medical clearance.[1][2][3]
Operational Blueprint: From Benchtop to Disposal
A systematic workflow is crucial for the safe handling and disposal of this compound.
Prudent Practices for Handling and Storage
-
Work Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Quantity: Only work with the minimum quantity of the chemical necessary for the experiment.
-
Ignition Sources: Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[4][5]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a designated flammable liquids storage cabinet.[4][6] The cabinet should be away from heat and direct sunlight.
-
Transport: When transporting the chemical, use a secondary container to prevent spills in case the primary container fails.
Step-by-Step PPE Donning and Doffing Protocol
Caption: PPE Donning and Doffing Sequence.
Waste Disposal: A Commitment to Environmental Stewardship
Causality: As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination and to comply with regulations.
-
Waste Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[7][8]
-
Container Management: The waste container must be kept tightly closed when not in use and stored in a secondary containment tray within a satellite accumulation area.
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of hazardous waste. Do not mix halogenated waste with non-halogenated waste streams.[9]
Emergency Protocols: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
Spill Response
-
Small Spills (in a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the contaminated absorbent material in a sealed bag and dispose of it as halogenated organic waste.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's environmental health and safety (EHS) department.
-
Prevent the spill from entering drains.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
Exposure Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[10][11][12][13][14] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Conclusion: A Culture of Safety
The responsible use of this compound is a cornerstone of innovative research. By integrating these safety protocols into your daily workflow, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsible stewardship. Let this guide serve as a living document, to be reviewed and adapted as you continue to push the boundaries of science.
References
- 1. 3m.com [3m.com]
- 2. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. locscientific.com [locscientific.com]
- 7. bucknell.edu [bucknell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. Immediate Care for Chemical Eye Injuries – Meriden-Curtis [meriden-curtis.refocuseyedoctors.com]
- 13. westbrowardeyecare.com [westbrowardeyecare.com]
- 14. Understanding Chemical Eye Injuries and First Aid Treatment - Specialty Vision [specialty.vision]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
